RPR-260243
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMWKSURFWKAL-HXOBKFHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466757 | |
| Record name | RPR-260243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668463-35-2 | |
| Record name | RPR-260243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RPR-260243 and its Interaction with hERG Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of RPR-260243, a notable activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A thorough understanding of this interaction is critical for the development of novel therapeutics targeting cardiac arrhythmias, such as Long QT Syndrome (LQTS), and for assessing the cardiac safety of new chemical entities.
Core Mechanism of Action
This compound is classified as a type 1 hERG channel activator. Its primary mechanism of action is the significant slowing of the channel's deactivation kinetics.[1][2][3][4] This means that once the hERG channel is open, the presence of this compound delays its closure upon repolarization of the cell membrane. This leads to an increased potassium efflux during the early refractory period, which can be beneficial in certain arrhythmic conditions.[3][5][6][7][8]
In addition to slowing deactivation, this compound also modulates the inactivation properties of the hERG channel. It induces a positive shift in the voltage dependence of inactivation, which reduces the number of channels entering the inactivated state at depolarized potentials.[1][2] This dual effect of slowing deactivation and attenuating inactivation contributes to an overall enhancement of the hERG current.
Binding Site and Molecular Interactions
Mutagenesis studies and molecular dynamics simulations have identified the binding site of this compound at the intracellular interface of the hERG channel.[1][5][9] Specifically, it binds to a hydrophobic pocket formed by the S4-S5 linker, the S5 helix, and the S6 helix of a single subunit.[1][5][9] This binding is thought to disrupt the normal interactions between the S5 and S6 helices, thereby hindering the conformational changes required for the channel to close (deactivate).[1][9] The ability of this compound to slow deactivation is dependent on an intact C-terminus of the channel protein.[1][9]
Quantitative Effects on hERG Channel Gating
The effects of this compound on hERG channel function have been quantified in various experimental systems. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Temperature (°C) | EC50 (µM) | Reference |
| Slowing of Deactivation | Xenopus oocytes | 21 | 7.9 ± 1.0 | [4] |
| Increase in Peak Tail Current (Itail-peak) | Xenopus oocytes | 21 | 15.0 ± 1.9 | [4] |
| Increase in Peak Current (Ipeak) | Xenopus oocytes | 21 | 8.2 ± 0.8 | [4] |
| Parameter | Channel Type | Temperature (°C) | Concentration (µM) | Fold Increase | Reference |
| Transient hERG Current | Wild-Type | 21 | 10 | 12.4 ± 4.6 | [5] |
| Transient hERG Current | Wild-Type | 37 | 10 | 5.3 ± 1.3 | [5] |
| Protective Current (R56Q mutant) | R56Q | 21 | Not Specified (highest) | 4.0 ± 0.9 | [5] |
| Protective Current (R56Q mutant) | R56Q | 37 | Not Specified (highest) | 4.9 ± 1.1 | [5] |
| Parameter | Channel Type | Vret (mV) | Condition | τdeact (ms) | Reference |
| Deactivation Time Constant | Split hERG1a | -40 | Control | 67 ± 3 | [1] |
| Deactivation Time Constant | Split hERG1a | -40 | 30 µM this compound | 272 ± 6 | [1] |
| Deactivation Time Constant | Split hERG1a | -140 | Control | 3.4 ± 0.1 | [1] |
| Deactivation Time Constant | Split hERG1a | -140 | 30 µM this compound | 16.6 ± 0.7 | [1] |
Experimental Protocols
The characterization of this compound's effects on hERG channels predominantly relies on patch-clamp electrophysiology.
Cell Expression Systems
-
Xenopus laevis oocytes: A common system for heterologous expression of ion channels. Oocytes are injected with cRNA encoding the desired hERG channel subunits.
-
Human Embryonic Kidney (HEK) 293 cells: A mammalian cell line widely used for stable or transient expression of ion channels, allowing for studies at physiological temperatures.
Electrophysiological Recordings
-
Two-electrode voltage clamp (TEVC): Used for recordings from Xenopus oocytes. This technique allows for the control of the membrane potential and the measurement of the resulting ionic currents.
-
Whole-cell patch-clamp: The standard technique for recording from mammalian cells (e.g., HEK293). A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the intracellular solution and measurement of whole-cell currents.
Representative Voltage-Clamp Protocols
-
To measure the voltage dependence of activation:
-
Hold the cell at a negative potential (e.g., -80 mV) to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps to a range of potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a sufficient duration to allow for channel activation.
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit tail currents. The amplitude of the tail current is proportional to the number of channels opened during the preceding depolarizing step.
-
Plot the normalized tail current amplitudes against the test potential and fit with a Boltzmann function to determine the half-maximal activation voltage (V0.5).
-
-
To measure the kinetics of deactivation:
-
Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).
-
Repolarize to various negative potentials (e.g., from -120 mV to -40 mV).
-
The decay of the tail current at each negative potential is fitted with an exponential function to determine the deactivation time constant (τdeact).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying the effects of this compound on hERG channels.
Caption: Proposed mechanism of action of this compound on hERG channel gating.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 5. rupress.org [rupress.org]
- 6. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: RPR-260243's Binding Site on the hERG K+ Channel
A Technical Guide for Researchers and Drug Development Professionals
The human Ether-à-go-go-Related Gene (hERG) K+ channel is a critical protein in cardiac electrophysiology, responsible for the rapid delayed rectifier potassium current (IKr) that governs the repolarization of the cardiac action potential. Dysfunction of this channel is a primary cause of both congenital and acquired Long QT Syndrome (LQTS), a disorder that can lead to life-threatening arrhythmias. RPR-260243 has emerged as a significant hERG channel activator, offering a potential therapeutic avenue for LQTS by enhancing channel function. Understanding the precise binding site and mechanism of action of this compound is paramount for the development of safer and more effective cardiac drugs. This technical guide provides an in-depth analysis of the this compound binding site on the hERG K+ channel, integrating data from seminal site-directed mutagenesis studies, electrophysiological recordings, and molecular modeling.
The Locus of Interaction: An Intracellular Pocket at the Heart of the Pore Domain
Extensive research has pinpointed the binding site of this compound to a hydrophobic pocket located at the intracellular interface of the S4-S5 linker, the S5 helix, and the S6 helix of the hERG channel's pore domain.[1][2] This strategic location allows the molecule to influence the intricate conformational changes associated with channel gating, specifically deactivation (channel closing) and inactivation.
All-atom molecular dynamics simulations have further refined this location, suggesting the binding pocket resides at the intracellular ends of the S5 and S6 helices of a single subunit of the tetrameric hERG channel.[3][4][5][6] However, some evidence also points to the possibility of a binding site formed between two adjacent subunits. The binding of this compound to this site allosterically modulates channel function, primarily by slowing the deactivation process and attenuating inactivation, thereby increasing the overall potassium ion flux during cardiac repolarization.[2][3]
Key Molecular Determinants: Insights from Site-Directed Mutagenesis
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the this compound binding pocket and are critical for its modulatory effects. Seminal work by Perry and colleagues systematically substituted key residues with alanine to probe their impact on this compound sensitivity. The quantitative data from these studies are summarized below.
Quantitative Analysis of this compound Sensitivity in hERG Mutants
The following table summarizes the effects of specific mutations on the half-maximal effective concentration (EC50) of this compound for slowing hERG channel deactivation. A fold-shift value greater than 1 indicates a decrease in sensitivity to the compound.
| Mutation | Location | EC50 (µM) | Fold-Shift vs. Wild-Type | Reference |
| Wild-Type | - | 1.1 ± 0.1 | 1.0 | Perry et al., 2007 |
| F557A | S5 Helix | 15.3 ± 1.5 | 13.9 | Perry et al., 2007 |
| L553A | S5 Helix | 11.2 ± 1.1 | 10.2 | Perry et al., 2007 |
| V549A | S5 Helix | 3.4 ± 0.4 | 3.1 | Perry et al., 2007 |
| Y652A | S6 Helix | > 30 | > 27 | Perry et al., 2007 |
| F656A | S6 Helix | > 30 | > 27 | Perry et al., 2007 |
| N658A | S6 Helix | 8.7 ± 0.9 | 7.9 | Perry et al., 2007 |
| I662A | S6 Helix | 5.4 ± 0.6 | 4.9 | Perry et al., 2007 |
| L666A | S6 Helix | 9.8 ± 1.0 | 8.9 | Perry et al., 2007 |
These data clearly indicate that aromatic residues Tyr652 and Phe656 in the S6 helix are absolutely critical for the action of this compound. Mutations at these positions render the channel largely insensitive to the drug. Additionally, residues in the S5 helix (F557, L553) and other residues in the S6 helix (N658, L666) play significant roles in forming the hydrophobic binding pocket.
Experimental Protocols: Methodologies for Elucidating the Binding Site
The determination of the this compound binding site has relied on a combination of molecular biology and electrophysiology techniques. The following sections detail the core experimental protocols employed in these seminal studies.
Site-Directed Mutagenesis of hERG
This protocol describes the generation of hERG channel mutants for expression in heterologous systems.
-
Template Plasmid: Wild-type hERG cDNA subcloned into a mammalian expression vector (e.g., pcDNA3).
-
Mutagenesis Strategy: Overlap extension polymerase chain reaction (PCR) is a commonly used method.
-
Design mutagenic primers containing the desired nucleotide change.
-
Perform two separate PCR reactions using a forward or reverse mutagenic primer paired with a flanking vector-specific primer.
-
Use the products of these two reactions as templates for a third PCR reaction with only the flanking primers to generate the full-length mutant cDNA.
-
-
Cloning and Verification:
-
Digest the PCR product and the expression vector with appropriate restriction enzymes.
-
Ligate the mutant hERG insert into the vector.
-
Transform the ligation product into competent E. coli.
-
Select positive colonies and purify plasmid DNA.
-
Verify the presence of the desired mutation and the absence of other mutations by full-length DNA sequencing.
-
Heterologous Expression and Electrophysiological Recording
A. Xenopus laevis Oocyte Expression System
-
cRNA Synthesis:
-
Linearize the plasmid DNA containing the wild-type or mutant hERG cDNA.
-
In vitro transcribe capped cRNA using a commercially available kit (e.g., mMESSAGE mMACHINE T7 Kit).
-
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with approximately 50 ng of cRNA.
-
Incubate the injected oocytes for 2-4 days at 18°C in ND96 solution.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place a single oocyte in a recording chamber continuously perfused with external solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.
-
Maintain a holding potential of -80 mV.
-
To measure the effect of this compound on deactivation, use a voltage protocol that first activates the channels (e.g., a depolarizing step to +40 mV for 1 second) followed by a repolarizing step to a negative potential (e.g., -120 mV) to induce deactivation.
-
Record tail currents during the repolarizing step in the absence and presence of varying concentrations of this compound.
-
Analyze the deactivation kinetics by fitting the tail current decay to an exponential function.
-
B. Mammalian Cell Expression System (HEK293 cells)
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transiently transfect the cells with the plasmid DNA encoding wild-type or mutant hERG channels using a suitable transfection reagent (e.g., Lipofectamine).
-
Co-transfect with a marker plasmid (e.g., encoding Green Fluorescent Protein) to identify transfected cells.
-
-
Whole-Cell Patch-Clamp Recording:
-
Plate the transfected cells on glass coverslips 24-48 hours post-transfection.
-
Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
-
Use an intracellular solution containing potassium as the major cation and an extracellular solution mimicking physiological conditions.
-
Apply similar voltage protocols as described for the TEVC recordings to study the effects of this compound on channel deactivation.
-
Visualizing the Mechanism: Pathways and Workflows
To better understand the processes involved in identifying and characterizing the this compound binding site, the following diagrams illustrate the key experimental workflows and the proposed mechanism of action.
Conclusion
The binding site of this compound on the hERG K+ channel is a well-defined hydrophobic pocket at the intracellular interface of the pore domain, critically involving residues on the S5 and S6 helices. The interaction of this compound with this site allosterically modulates channel gating, leading to a therapeutically beneficial increase in potassium current. The detailed understanding of this binding site, derived from rigorous site-directed mutagenesis and electrophysiological studies, provides a crucial framework for the rational design of novel hERG activators with improved potency and selectivity, and for the safety assessment of other compounds that may interact with this vital cardiac ion channel. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to advance the field of cardiac electropharmacology.
References
- 1. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 2. The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mapping of a site for Cd2+-induced modification of human ether-à-go-go-related gene (hERG) channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
RPR-260243: A Technical Guide to the First-in-Class hERG Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Its dysfunction, often leading to Long QT Syndrome (LQTS), can cause life-threatening arrhythmias. While hERG channel blockers are a well-known safety liability in drug development, the therapeutic potential of hERG channel activators has been an area of intense research. This document provides a comprehensive technical overview of RPR-260243, the first-reported small molecule activator of the hERG channel. We will delve into its mechanism of action, summarize key quantitative data from electrophysiological and cardiac model studies, and provide detailed experimental protocols for its characterization.
Introduction
This compound, with the chemical name (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, emerged as a pioneering pharmacological tool for studying hERG channel function.[1][2] Unlike the vast number of compounds that inhibit hERG, this compound enhances channel activity, primarily by slowing the deactivation process.[1][2][3][4] This unique mode of action presents a potential therapeutic strategy for conditions associated with reduced hERG function, such as some forms of inherited and acquired LQTS. This guide will synthesize the available data on this compound, offering a detailed resource for researchers in the field.
Mechanism of Action
The primary mechanism by which this compound activates the hERG channel is through the profound slowing of its deactivation kinetics.[1][2][3][4] Deactivation is the process by which the channel closes upon membrane repolarization. By inhibiting this closure, this compound leads to a persistent outward K+ current at the end of the cardiac action potential, which can enhance repolarization.[2]
Key characteristics of this compound's action include:
-
Slowing of Deactivation: This is the most prominent effect, leading to a "tail" current that does not fully decay at negative membrane potentials.[1][2]
-
Voltage and Temperature Dependence: The effects of this compound on hERG channel deactivation are dependent on both voltage and temperature.[1][2]
-
Minimal Effect on Activation and Inactivation: this compound has been reported to have little to no significant effect on the voltage-dependence of steady-state activation or on the inactivation processes of the hERG channel.[2]
-
Selectivity: this compound shows high selectivity for the hERG channel, with no significant activator-like effects on other cardiac ion channels such as the human cardiac Na+ channel or the KCNQ1/KCNE1 K+ channel.[1] It is, however, a weak inhibitor of the L-type Ca2+ channel.[1]
Recent computational studies suggest a putative binding site for this compound near the cytoplasmic ends of the S5 and S6 helices, influencing the electromechanical coupling of the voltage-sensing domain (VSD) and the pore domain (PD) gating.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
| Parameter | Value | Cell Type / Preparation | Reference |
| Concentration Range | 1 - 30 µM | Cells stably expressing hERG | [2] |
| Dofetilide IC50 | 58 nM | On this compound-modified hERG currents | [2] |
| Effect on Other Channels | No significant activator effects | hERG, erg3 K+ channels | [2] |
| Parameter | Observation | Preparation | Reference |
| Action Potential Duration | Little effect when administered alone | Guinea pig myocytes | [2] |
| Action Potential Duration | Completely reversed dofetilide-induced prolongation | Guinea pig myocytes | [2] |
| T-wave Amplitude | Increased | Langendorff rabbit heart | [2] |
| PR Interval | Prolonged | Langendorff rabbit heart | [2] |
| QT Interval | Shortened | Langendorff rabbit heart | [2] |
| Ventricular APD | Abbreviated | Ex vivo zebrafish whole hearts | [3][4] |
| Electrical Restitution | Steepened slope | Ex vivo zebrafish whole hearts | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound.
Patch-Clamp Electrophysiology on hERG-Expressing Cells
This method is fundamental for studying the direct effects of this compound on the hERG channel.
-
Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the hERG cDNA.
-
Recording Configuration: Whole-cell patch-clamp technique.
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Voltage-Clamp Protocol for Deactivation:
-
Hold the cell at a holding potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate the channels.
-
Repolarize to various test potentials ranging from -120 mV to -40 mV for 4 seconds to elicit tail currents.
-
-
Data Analysis: The time course of the tail currents is fitted with a single or double exponential function to determine the deactivation time constants.
Action Potential Recordings in Guinea Pig Myocytes
This ex vivo model allows for the assessment of this compound's effects in a native cardiac environment.
-
Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Recording Configuration: Whole-cell current-clamp technique.
-
Superfusion: Myocytes are superfused with a Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Action Potential Elicitation: Action potentials are elicited by injecting brief (2-4 ms) suprathreshold current pulses at a frequency of 1 Hz.
-
Data Analysis: Action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured before and after the application of this compound.
Langendorff Perfused Rabbit Heart
This whole-heart model provides insights into the integrated electrophysiological effects of this compound.
-
Preparation: The heart is excised from a rabbit, and the aorta is cannulated for retrograde perfusion on a Langendorff apparatus.
-
Perfusion Solution: Krebs-Henseleit solution gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
ECG Recording: A volume-conducted electrocardiogram (ECG) is recorded to measure parameters such as the QT interval, PR interval, and T-wave amplitude.
-
Experimental Protocol: After a stabilization period, a baseline ECG is recorded. This compound is then perfused at the desired concentration, and the ECG is continuously monitored.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: this compound's primary mechanism of action on the hERG channel.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound remains a cornerstone compound in the study of hERG channel activation. Its well-characterized mechanism of slowing channel deactivation provides a clear example of how targeted modulation of this critical cardiac ion channel can be achieved. The data summarized herein from cellular to whole-organ models demonstrates its potential to counteract the effects of hERG channel blockade and shorten cardiac repolarization. While this compound itself has not progressed to clinical use, it has paved the way for the development of a new class of potential antiarrhythmic drugs and continues to be an invaluable tool for researchers investigating the physiology and pharmacology of the hERG channel. This technical guide serves as a consolidated resource to facilitate further research and understanding of hERG channel activators.
References
- 1. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Initial Characterization of RPR-260243
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR-260243, identified as (3R, 4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, is a novel small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Its discovery arose serendipitously from preclinical safety screening programs aimed at identifying hERG channel blockers.[1] This technical guide provides a comprehensive overview of the initial characterization of this compound, detailing its mechanism of action, key quantitative data from early studies, and the experimental protocols utilized. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in the pharmacology of hERG channel activators.
Discovery
The identification of this compound was an outcome of routine safety assessment of chemical compounds for their potential to block the hERG1 channel.[2] These screening efforts, designed to prevent cardiotoxicity associated with QT interval prolongation, unexpectedly uncovered a class of molecules with the opposite effect: hERG channel activation. This compound emerged as a notable example from these findings.
Chemical Properties
| Property | Value |
| IUPAC Name | (3R, 4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid |
| Molecular Formula | C28H25F3N2O4 |
| Molecular Weight | 510.50 g/mol |
| CAS Number | 668463-35-2 |
Mechanism of Action
This compound is classified as a Type 1 hERG channel activator.[3] Its primary mechanism involves a significant slowing of the channel's deactivation process.[4][5] This inhibition of channel closure leads to a persistent hERG current upon repolarization.[4] Additionally, this compound induces a positive shift in the voltage dependence of inactivation, further enhancing the current.[2] The compound is highly specific for the hERG channel, with little to no activator-like effects on other voltage-dependent ion channels, including the closely related erg3 K+ channel.[4]
The binding site for this compound is a hydrophobic pocket located at the intracellular ends of the S5 and S6 helices of a single subunit of the hERG channel.[5]
Quantitative Data
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: Electrophysiological Effects on hERG Channels
| Parameter | Value | Cell System | Reference |
| EC50 for slowing of deactivation | 7.9 ± 1.0 µM | Split hERG1a channels in Xenopus oocytes | [5] |
| EC50 for Ipeak | 8.2 ± 1.0 µM | Split hERG1a channels in Xenopus oocytes | [5] |
| EC50 for Itail-peak | 15.0 ± 1.9 µM | Split hERG1a channels in Xenopus oocytes | [5] |
| IC50 of Dofetilide on this compound-modified currents | 58 nM | Cells stably expressing hERG | [4] |
Experimental Protocols
Two-Microelectrode Voltage Clamp in Xenopus oocytes
-
Objective: To characterize the electrophysiological effects of this compound on heterologously expressed hERG channels.
-
Method:
-
Ovarian lobes were harvested from Xenopus laevis and treated with collagenase to isolate oocytes.
-
Individual oocytes were injected with cRNA encoding for the desired hERG channel subunits.
-
Injected oocytes were incubated to allow for channel expression.
-
Standard two-microelectrode voltage-clamp techniques were used to record ionic currents.
-
A specific voltage clamp protocol was applied to elicit hERG currents, typically involving a depolarization step to activate the channels followed by a repolarization step to measure tail currents.
-
This compound was applied to the bath solution at various concentrations to determine its effects on current amplitude and kinetics.
-
Patch-Clamp Electrophysiology in Mammalian Cells
-
Objective: To study the effects of this compound on hERG channels in a mammalian cell line.
-
Method:
-
A mammalian cell line (e.g., HEK293) was stably transfected with the gene encoding the hERG channel.
-
Whole-cell patch-clamp recordings were performed on these cells.
-
Voltage protocols were applied to elicit and measure hERG currents in the absence and presence of varying concentrations of this compound.
-
The effects of the compound on current deactivation, activation, and inactivation parameters were analyzed.
-
In Vivo Studies in Zebrafish
-
Objective: To assess the anti-arrhythmic potential of this compound in a whole-organ model.
-
Method:
-
Zebrafish hearts were isolated and maintained ex vivo.
-
Arrhythmias were induced, for example, by the application of a hERG blocker like dofetilide.
-
This compound was then administered to the preparation.
-
The ability of this compound to restore a normal heart rhythm was monitored, often using optical mapping techniques to assess action potential duration and other electrophysiological parameters.[6]
-
Visualizations
Signaling Pathway of hERG Channel Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concatenated hERG1 tetramers reveal stoichiometry of altered channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for cardiac HERG potassium channel interacting proteins using the yeast two-hybrid technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
RPR-260243 and the Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR-260243 is a potent and specific activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component in the repolarization phase of the cardiac action potential. Dysregulation of the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), is implicated in Long QT Syndrome (LQTS), a disorder predisposing individuals to life-threatening arrhythmias. This compound has emerged as a promising therapeutic candidate by virtue of its unique mechanism of action, which involves a significant slowing of the channel's deactivation kinetics and a modulation of its inactivation process. This guide provides an in-depth analysis of the electrophysiological effects of this compound on the cardiac action potential, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.
Mechanism of Action
This compound is classified as a type 1 hERG channel activator.[1] Its primary mechanism involves a dual action on the channel's gating properties:
-
Slowing of Deactivation: The most pronounced effect of this compound is a dramatic slowing of the rate at which the hERG channel closes (deactivates) upon membrane repolarization.[1][2] This leads to an increased potassium efflux during the later phases of the action potential, contributing to a more efficient repolarization.
-
Modulation of Inactivation: this compound also shifts the voltage dependence of hERG channel inactivation to more positive potentials.[1][2] This reduces the number of channels that become inactivated during the plateau phase of the action potential, making more channels available for conduction.
This dual mechanism enhances the overall repolarizing current, which can counteract conditions that lead to a prolonged action potential duration (APD).[3][4][5] Studies have shown that this compound can rescue the function of certain LQTS-associated mutant hERG channels, suggesting its potential as a targeted therapy.[3][6][7] Molecular dynamics simulations and mutagenesis studies have identified a putative binding site for this compound at the interface between the pore domain and the voltage sensor of the hERG channel, involving residues in the S4-S5 linker and the cytoplasmic ends of the S5 and S6 domains.[1][8][9]
Quantitative Effects on hERG Channel Gating
The following tables summarize the quantitative effects of this compound on hERG channel kinetics from various studies.
Table 1: Effect of this compound on hERG Channel Deactivation
| Parameter | Species/Cell Line | Concentration | Control Value | This compound Value | Fold Change | Reference |
| Deactivation Time Constant (τ) | Xenopus oocytes | 3 µM | - | Significantly slowed | - | [9] |
| Deactivation Rate | Xenopus oocytes | 10 µM | - | Dramatically slowed | - | [2] |
| Deactivation Kinetics | WT and R56Q mutant channels in Xenopus oocytes and HEK cells | Concentration-dependent | - | Slowed | - | [3][7] |
| Slow Component of Deactivation | WT and R56Q mutant channels | - | - | Selectively delayed | - | [3] |
Table 2: Effect of this compound on hERG Channel Inactivation
| Parameter | Species/Cell Line | Concentration | Control Value | This compound Value | Change | Reference |
| Voltage Dependence of Inactivation (V0.5) | Xenopus oocytes | 3 µM | - | Positive shift | - | [9] |
| Inactivation | WT hERG channels | - | - | Attenuated | - | [1] |
Table 3: Effect of this compound on hERG Channel Current and Cardiac Action Potential
| Parameter | Preparation | Concentration | Effect | Reference |
| hERG Current Magnitude | Xenopus oocytes | 3 µM | Enhanced | [9] |
| Ventricular APD | Zebrafish hearts | - | Abbreviated | [4][5] |
| Post-repolarization refractory period | Zebrafish hearts | - | Increased | [4][5] |
| Arrhythmogenicity (dofetilide-induced) | Zebrafish hearts | - | Reduced | [4] |
| hERG Protective Currents | R56Q mutant channels | - | Restored to WT-like levels | [6][7] |
| Resurgent hERG Current | During action potential | - | Little effect | [6][7] |
Experimental Protocols
The characterization of this compound's effects on hERG channels has primarily relied on electrophysiological techniques, particularly two-microelectrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in mammalian cell lines.
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus oocytes
-
Objective: To measure the macroscopic currents flowing through heterologously expressed hERG channels.
-
Methodology:
-
hERG Channel Expression: cRNA encoding the hERG channel is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for channel protein expression and insertion into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a control solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current to clamp the membrane potential at a desired voltage.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
-
Voltage Protocols:
-
Deactivation Protocol: Oocytes are typically held at a holding potential of -80 mV. A depolarizing pulse to a potential such as +20 mV for a duration of 1-2 seconds is applied to activate the channels. The membrane is then repolarized to various test potentials (e.g., from -120 mV to -40 mV) to measure the time course of tail current deactivation.
-
Inactivation Protocol: To assess steady-state inactivation, a two-pulse protocol is used. A long conditioning pulse (several seconds) to various potentials is applied from a holding potential of -80 mV. This is followed by a brief test pulse to a potential where the channels are maximally activated (e.g., +20 mV) to measure the fraction of non-inactivated channels.
-
-
Data Analysis: The recorded currents are analyzed to determine various gating parameters, such as the time constant of deactivation (τ) and the half-maximal voltage of inactivation (V0.5).
-
Whole-Cell Patch-Clamp in Mammalian Cells
-
Objective: To record ionic currents from single cells expressing hERG channels, often at physiological temperatures.
-
Methodology:
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with a plasmid containing the hERG cDNA.
-
Electrophysiological Recording:
-
A single transfected cell is identified for recording.
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the membrane through gentle suction.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The patch-clamp amplifier controls the membrane potential and records the whole-cell currents.
-
-
Solutions:
-
External Solution: Typically contains physiological concentrations of ions, such as NaCl, KCl, CaCl2, MgCl2, and a buffer (e.g., HEPES).
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment and typically contains a high concentration of potassium, a buffer, and ATP and GTP.
-
-
Voltage Protocols: Similar voltage protocols as described for TEVC are used to study deactivation and inactivation.
-
Data Analysis: Current recordings are analyzed to extract gating parameters.
-
Signaling Pathway and Logical Relationships
The therapeutic effect of this compound is a direct consequence of its interaction with the hERG channel, leading to a modulation of the cardiac action potential.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cardiac arrhythmias associated with hERG channel dysfunction. Its well-characterized mechanism of action, involving the slowing of deactivation and attenuation of inactivation, leads to a potentiation of the repolarizing IKr current. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and leverage the therapeutic potential of hERG channel activators. Future studies will likely focus on the in vivo efficacy and safety of this compound and similar compounds, with the ultimate goal of providing a novel treatment option for patients with Long QT Syndrome and other related cardiac disorders.[3][4][5]
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of RPR-260243
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR-260243 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias. This compound represents a promising therapeutic candidate for LQTS by enhancing the function of the hERG channel. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative effects on channel kinetics, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is classified as a Type 1 hERG channel activator. Its primary mechanism of action is to dramatically slow the rate of channel deactivation.[1][2][3] In addition to this primary effect, it also causes a modest attenuation of channel inactivation, particularly at higher concentrations.[4] The binding site for this compound has been identified on the intracellular side of the hERG1 channel, at the interface between the pore domain (S5 and S6 helices) and the voltage sensor domain (S4-S5 linker) of a single subunit.[2][5] By binding to this site, this compound is thought to hinder the conformational changes in the S6 helix that are necessary for the channel to close, thereby stabilizing the open state and slowing deactivation.[2]
Quantitative Pharmacology
The effects of this compound on hERG channel function have been quantified in various experimental systems. The following tables summarize the key quantitative data.
Table 1: Potency of this compound on hERG Channel Gating Parameters
| Parameter | EC50 (µM) | Cell Type | Experimental Conditions | Reference |
| Slowing of Deactivation (τdeact) | 7.9 ± 1.0 | Xenopus oocytes | Measured at -60 mV | [2] |
| Increase in Peak Current (Ipeak) | 8.2 ± 1.0 | Xenopus oocytes | Expressing split hERG1a channels | [2] |
| Increase in Tail Current Peak (Itail-peak) | 15.0 ± 1.9 | Xenopus oocytes | Expressing split hERG1a channels | [2] |
Table 2: Effects of this compound on hERG Channel Kinetics in a Mutant Channel
| Parameter | Condition | WT hERG | R56Q hERG | Reference |
| Transient hERG Current Increase (10 µM this compound) | 21°C | 12.4 ± 4.6–fold | 15.4 ± 8.3–fold | [4] |
| Transient hERG Current Increase (10 µM this compound) | 37°C | 5.3 ± 1.3–fold | 10.9 ± 5.8–fold | [4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to characterize the effects of this compound on hERG channels heterologously expressed in Xenopus oocytes.
1.1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.
-
Inject each oocyte with cRNA encoding the hERG channel subunit(s).
-
Incubate the oocytes for 2-4 days at 16-18°C in Barth's solution to allow for channel expression.
1.2. Solutions:
-
Barth's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Recording Solution (High K+): 104 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO. Dilute to the final desired concentration in the recording solution immediately before use.
1.3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage-clamp protocols to elicit and measure hERG currents.
1.4. Voltage Protocol to Measure Deactivation:
-
From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 500 ms to activate the channels.
-
Repolarize the membrane to various test potentials (e.g., from -140 mV to -40 mV in 10 mV increments) to record tail currents.
-
Fit the decay of the tail currents with a single or double exponential function to determine the deactivation time constant (τdeact).
1.5. Data Analysis:
-
Measure the peak tail current amplitude and the time constant of deactivation at each test potential.
-
Plot the concentration-response curve for the effect of this compound on τdeact to determine the EC50.
Whole-Cell Patch Clamp in HEK293 Cells
This protocol is used to study the effects of this compound on hERG channels stably expressed in a mammalian cell line.
2.1. Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
2.2. Solutions:
-
External Solution: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.[4]
-
Internal (Pipette) Solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2 with KOH.[6]
-
This compound Solution: Prepare as described for the TEVC experiments, diluting the stock solution in the external solution.
2.3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single cell with a fire-polished borosilicate glass pipette (resistance 2-4 MΩ) filled with the internal solution.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
2.4. Voltage Protocol to Measure Inactivation:
-
From a holding potential of -80 mV, apply a depolarizing pulse to +40 mV for 1 second to inactivate the channels.
-
Apply a brief (5 ms) test pulse to a range of voltages (e.g., from -120 mV to +40 mV) to assess the voltage dependence of inactivation.
-
Follow with a second pulse to +40 mV to measure the recovery from inactivation.
2.5. Data Analysis:
-
Measure the peak current during the test pulse and normalize it to the maximal current to construct the steady-state inactivation curve.
-
Fit the curve with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V½).
Signaling Pathways and Experimental Workflows
hERG Channel Gating and Modulation by this compound
The following diagram illustrates the simplified gating scheme of the hERG channel and the points of modulation by this compound.
References
- 1. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rupress.org [rupress.org]
- 5. pnas.org [pnas.org]
- 6. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo‐EM hERG structure - PMC [pmc.ncbi.nlm.nih.gov]
RPR-260243: A Novel hERG Activator for Investigating and Potentially Treating Long QT Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening ventricular arrhythmias.[1][2][3] A significant portion of congenital LQTS cases, specifically Long QT Syndrome Type 2 (LQT2), are caused by mutations in the KCNH2 gene.[1] This gene encodes the α-subunit of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for the rapid delayed rectifier potassium current (IKr) that facilitates cardiac repolarization.[2][4][5][6] Dysfunction of the hERG channel, either due to genetic mutations or drug-induced blockade, impairs this repolarization process, prolonging the action potential duration (APD) and increasing the risk of arrhythmias.[2][5][7][8]
RPR-260243 is a small molecule activator of the hERG potassium channel that has emerged as a valuable pharmacological tool for studying the pathophysiology of LQT2 and exploring novel therapeutic strategies.[4][6][9] Unlike hERG blockers, which are a common cause of acquired LQTS, this compound enhances hERG channel function. Its primary mechanism of action is the dramatic slowing of the channel's deactivation kinetics.[4][6][7][10] This guide provides a comprehensive overview of this compound, its mechanism of action, its application in preclinical models of LQTS, and detailed experimental protocols for its use.
Mechanism of Action of this compound
This compound is classified as a Type 1 hERG channel activator.[1][9] Its principal effect is to slow the rate of channel closure (deactivation) following repolarization.[4][6][7][10] This leads to an increase in the outward potassium current during the early part of the refractory period, which can help to stabilize the membrane potential and prevent arrhythmias.[7][8][9] Molecular dynamics simulations suggest that this compound binds to a pocket at the intracellular interface between the voltage sensor and pore domains of the hERG channel, thereby influencing the gating machinery.[11]
The key effects of this compound on hERG channel gating include:
-
Slowing of Deactivation: this compound significantly prolongs the time it takes for the hERG channel to close after the membrane potential returns to negative values.[4][6]
-
Positive Shift in Inactivation Voltage Dependence: The compound makes inactivation less likely to occur at a given membrane potential.[4]
-
Enhancement of Protective IKr Current: By slowing deactivation, this compound increases the potassium current that flows early in the refractory period, which is thought to be protective against arrhythmias.[7][8][9]
This compound in the Study of Long QT Syndrome Type 2
This compound has proven particularly useful in studying LQT2-associated mutations that result in accelerated deactivation of the hERG channel. One such mutation is R56Q, located in the N-terminal Per-Arnt-Sim (PAS) domain of the hERG1a subunit.[4][9][12] While this mutation has a limited effect on the action potential duration itself, it reduces the protective repolarizing current during the refractory period, increasing the susceptibility to arrhythmias.[9]
Studies have shown that this compound can rescue the pathogenic phenotype of the R56Q mutation.[9][12] By slowing the abnormally fast deactivation of the mutant channels, this compound restores the protective IKr current and reduces electrical instability in cellular and tissue models.[9][12]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound from various preclinical studies.
Table 1: Effect of this compound on hERG Channel Deactivation Kinetics
| Cell Type | Channel Type | This compound Concentration | Deactivation Time Constant (τ) at -60 mV (Control) | Deactivation Time Constant (τ) at -60 mV (with this compound) | Reference |
| Oocytes | N-terminal deleted hERG1a | 30 µM | 17.4 ± 0.6 ms | τf = 44 ± 4.7 ms; τs = 1,451 ± 63 ms | [4] |
| Oocytes | Split hERG1a | 30 µM | Not specified | Slowed by a factor of ~4 | [6] |
τf = fast component, τs = slow component
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Model System | Cell/Tissue Type | This compound Concentration | Measured Parameter | Effect of this compound | Reference |
| Zebrafish Hearts | Whole Organ | 30 µM | Ventricular APD | Abbreviated | [7][13] |
| Zebrafish Hearts | Whole Organ | 30 µM | Post-repolarization refractory period | Increased | [7][13] |
| hiPSC-CMs | hERG R56Q variant | Not specified | APD variance | Decreased | [12] |
| hiPSC-CMs | hERG R56Q variant | Not specified | Post-repolarization refractoriness | Increased | [12] |
| Xenopus Oocytes | WT and R56Q hERG | Indicated Concentrations | Deactivation Kinetics | Concentration-dependent slowing | [14] |
| HEK Cells | WT and R56Q hERG | Indicated Concentrations | Deactivation Kinetics | Concentration-dependent slowing | [14] |
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
Objective: To characterize the effects of this compound on the gating properties of wild-type and mutant hERG channels.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired hERG channel subunits (e.g., wild-type or R56Q).
-
Incubation: Injected oocytes are incubated to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
Oocytes are placed in a recording chamber and perfused with a standard external solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage sensing and one for current injection.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
Voltage Protocol for Deactivation: A typical protocol involves a depolarizing step to activate the channels, followed by repolarizing steps to various negative potentials to measure the rate of tail current deactivation.[14]
-
-
Drug Application: this compound is applied to the bath at the desired concentrations, and the recordings are repeated.[14]
Whole-Cell Patch Clamp of HEK Cells
Objective: To study the effects of this compound on hERG currents in a mammalian cell line at physiological temperature.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells are transiently transfected with plasmids encoding the hERG channel subunits.
-
Patch Clamp Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an external solution, and the temperature is maintained at 37°C.
-
Glass micropipettes with a low resistance are used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.
-
Voltage Protocols: Similar to TEVC, specific voltage protocols are applied to study activation, inactivation, and deactivation of the hERG channels.[14]
-
-
Data Analysis: Current traces are analyzed to determine parameters such as the time constants of deactivation.[14]
Optical Mapping of Zebrafish Hearts
Objective: To investigate the effects of this compound on action potential duration and arrhythmogenicity in an ex vivo whole-heart model.
Methodology:
-
Heart Isolation: Adult zebrafish are euthanized, and their hearts are excised.
-
Staining: The isolated hearts are stained with a voltage-sensitive dye.
-
Optical Mapping:
-
The stained heart is placed in a chamber and superfused with a physiological solution.
-
The heart is paced using external electrodes.
-
A light source excites the voltage-sensitive dye, and the emitted fluorescence is recorded with a high-speed camera.
-
Changes in fluorescence intensity are proportional to changes in membrane potential, allowing for the reconstruction of action potentials across the epicardial surface.
-
-
Drug Perfusion: this compound is added to the superfusate to assess its effects on APD and its ability to prevent or terminate induced arrhythmias (e.g., using a hERG blocker like dofetilide).[7]
Visualizations
Signaling and Experimental Diagrams
References
- 1. Molecular Pathophysiology of Congenital Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 7. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. rupress.org [rupress.org]
- 10. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated approach including docking, MD simulations, and network analysis highlights the action mechanism of the cardiac hERG activator RPR260243 [iris.uniroma1.it]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. The hERG channel activator, RPR260243, enhances protective IKr current in early refractory reducing arrhythmogenicity in zebrafish hearts. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
RPR-260243: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR-260243 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1][2][3] Dysfunction of the hERG channel is implicated in Long QT Syndrome (LQTS), a disorder that can lead to life-threatening cardiac arrhythmias.[1] this compound represents a promising therapeutic agent by enhancing hERG channel function. This document provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data on its activity.
Introduction
The hERG (KCNH2) potassium channel is responsible for the rapid delayed rectifier current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential.[1] Genetic mutations or drug-induced blockade of hERG channels can lead to a prolongation of the QT interval, a condition known as Long QT Syndrome, which increases the risk of ventricular arrhythmias and sudden cardiac death.[1] this compound, with the chemical name (3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, has been identified as a Type 1 hERG channel activator.[1][4] Its primary mechanism involves significantly slowing the deactivation of the channel and modulating its inactivation gating, thereby increasing the overall current and potentially counteracting the effects of LQTS-causing mutations or drug-induced channel blockade.[2][4][5]
In Vitro Effects of this compound
The in vitro activity of this compound has been extensively characterized using electrophysiological techniques, primarily patch-clamp studies on heterologous expression systems like Xenopus oocytes and mammalian cell lines (e.g., HEK293) stably expressing hERG channels.
Quantitative Data on hERG Channel Modulation
The following tables summarize the key quantitative effects of this compound on hERG channel function.
| Parameter | Value | Cell System | Notes | Reference |
| EC50 (Deactivation Slowing) | 7.9 ± 1.0 µM | Split hERG1a channels in Xenopus oocytes | Measured at a repolarization voltage of -60 mV. | [5][6] |
| ~8 µM | Wild-type hERG channels | - | [5][6] | |
| EC50 (Peak Tail Current) | 15.0 ± 1.9 µM | Split hERG1a channels in Xenopus oocytes | - | [5][6] |
| ~15 µM | Wild-type hERG channels | - | [5][6] | |
| EC50 (Peak Current) | 8.2 ± 0.8 µM | Split hERG1a channels in Xenopus oocytes | - | [5] |
| Effect on Deactivation Rate | ~4-fold slowing | Wild-type and split hERG1a channels | In the presence of 30 µM this compound. | [5] |
| Effect on Inactivation | Positive shift in voltage dependence | Wild-type hERG channels | This contributes to an enhanced current magnitude. | [2][4][5] |
| Effect on Outward Current | 18% ± 1% reduction at -10 mV | C-terminal deleted hERG channels | Observed at a high concentration (30 µM), may indicate some channel block. | [5] |
Experimental Protocols
-
cRNA Preparation: Plasmids containing the hERG cDNA are linearized, and cRNA is synthesized in vitro using an mMessage mMachine kit.
-
Oocyte Isolation and Injection: Ovarian lobes are harvested from Xenopus laevis and treated with collagenase to isolate individual oocytes. A controlled amount of cRNA is then injected into each oocyte.
-
Incubation: Injected oocytes are incubated for 2-4 days at 17°C in Barth's solution to allow for channel expression.
-
Setup: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
Solutions:
-
External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
High Potassium External Solution: Used to increase current size for tail current analysis, containing 104 mM KCl.
-
-
Voltage Clamp Protocols:
-
Activation Protocol: From a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow channel activation (e.g., 2-5 seconds).
-
Deactivation Protocol: Following a depolarizing pulse to fully activate the channels (e.g., +20 mV for 2 seconds), the membrane is repolarized to different negative potentials (e.g., from -120 mV to -40 mV) to measure the rate of channel closing (deactivation).[5]
-
Inactivation Protocol: A short prepulse to a positive potential (e.g., +40 mV) is used to induce inactivation, followed by a test pulse to various potentials to determine the voltage dependence of steady-state inactivation.
-
In Vivo Effects of this compound
In vivo studies, particularly in zebrafish models of LQTS, have demonstrated the antiarrhythmic potential of this compound.
Key In Vivo Findings
-
Restoration of Normal Heart Rhythm: In zebrafish hearts with dofetilide-induced arrhythmia, this compound was shown to restore a normal rhythm.[5][7][8]
-
Action Potential Duration (APD) Abbreviation: this compound abbreviates the ventricular APD.[7][8]
-
Increased Post-Repolarization Refractory Period: The compound increases the refractory period following repolarization, an effect attributed to the enhancement of protective hERG currents early in the refractory period.[7][8]
-
Rescue of LQTS-Causing Mutations: this compound has been shown to rescue the accelerated deactivation gating caused by the R56Q mutation in hERG, which is associated with LQTS.[5][9]
-
Cardiovascular Effects in Guinea Pigs: In guinea pig hearts, this compound was reported to increase the T-wave amplitude, prolong the PR interval, and shorten the QT interval.[3]
Experimental Protocols
-
Animal Model: Adult zebrafish are used.
-
Heart Isolation: The heart is excised and mounted for optical mapping.
-
Optical Mapping: The heart is stained with voltage-sensitive dyes (e.g., RH237) to allow for the recording of action potentials across the epicardial surface.
-
Drug Application: this compound and other compounds (e.g., dofetilide to induce arrhythmia) are perfused over the heart.
-
Data Acquisition and Analysis: High-speed cameras capture the fluorescence changes, which are then processed to measure APD, conduction velocity, and other electrophysiological parameters.
Mechanism of Action and Signaling Pathways
This compound acts as an allosteric modulator of the hERG channel. It binds to a putative site at the interface between the voltage sensor domain (VSD) and the pore domain (PD).[1][4] This binding is thought to stabilize the open state of the channel and hinder the conformational changes required for deactivation.
hERG Channel Gating and the Effect of this compound
The following diagram illustrates the gating states of the hERG channel and the proposed mechanism of action for this compound.
Caption: hERG channel gating and the modulatory effects of this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for characterizing the effects of a compound like this compound on hERG channels.
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized hERG channel activator with a clear mechanism of action involving the slowing of channel deactivation and modulation of inactivation. Its efficacy has been demonstrated in both in vitro electrophysiological assays and in vivo models of cardiac arrhythmia. The data presented in this guide highlight its potential as a pharmacological tool for studying hERG channel function and as a lead compound for the development of novel antiarrhythmic therapies for conditions such as Long QT Syndrome. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The hERG Activator RPR-260243: A Technical Guide to its Impact on Channel Gating Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of RPR-260243 on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound is a notable hERG channel activator that has garnered significant interest for its potential therapeutic applications in conditions like Long QT Syndrome type 2 (LQTS2).[1][2] This document details the compound's mechanism of action, summarizes key quantitative data on its effects on hERG channel gating kinetics, and outlines the experimental protocols used to derive these findings.
Mechanism of Action
This compound modulates hERG channel activity primarily by altering its gating kinetics. The principal effects are a dramatic slowing of the deactivation process and an attenuation of inactivation.[3][4][5][6][7] This leads to an overall increase in hERG current, which can be beneficial in rescuing channel function in certain pathological states.[8][9]
Molecular dynamics simulations and mutagenesis studies have revealed that this compound binds to a pocket at the intracellular ends of the S5 and S6 helices of a single hERG subunit.[3][5][7] This interaction is thought to disrupt the normal interactions between these helices, thereby slowing the closure of the channel's activation gate.[3][5][7] Interestingly, the action of this compound is dependent on an intact C-terminus of the hERG channel, but does not require the N-terminus or a covalent link between the voltage sensor and pore domains.[3][5][6][7] Recent studies suggest the drug preferably binds at the interface between the voltage sensor and the pore, enhancing the canonical activation pathway.[1][2]
The stoichiometry of this compound's effect on gating is complex. The slowing of deactivation is proportional to the number of wild-type subunits in a tetrameric channel, with four subunits required for the maximal effect. In contrast, a significant shift in the voltage dependence of inactivation can be achieved with only one wild-type subunit, and the maximal effect is observed with three or four subunits.[4] This suggests distinct mechanisms of coupling between drug binding and the modulation of deactivation and inactivation.[4]
Quantitative Impact on hERG Gating Parameters
The effects of this compound on hERG channel gating have been quantified in various experimental systems, primarily using Xenopus oocytes and HEK cells expressing the channel. The following tables summarize the key findings.
Table 1: Effect of this compound on hERG Deactivation Kinetics
| Cell Type | Construct | This compound Conc. | Deactivation Time Constant (τ) at -60 mV | Fold Change | Reference |
| Xenopus oocyte | N-del hERG1a | Control | 17.4 ± 0.6 ms (mono-exponential) | - | [3] |
| Xenopus oocyte | N-del hERG1a | 30 µM | τ_f = 44 ± 4.7 ms; τ_s = 1451 ± 63 ms (bi-exponential) | Significant slowing | [3] |
| Xenopus oocyte | Split hERG1a | - | - | - | [3] |
| Xenopus oocyte | Split hERG1a | Various | EC50 for τ_deact = 7.9 ± 1.0 µM | Concentration-dependent slowing | [3] |
Table 2: Effect of this compound on hERG Inactivation
| Cell Type | Construct | This compound Conc. | Effect on Inactivation | Reference |
| Not Specified | hERG1 | Not Specified | Positive shift in the voltage dependence of inactivation | [3] |
Table 3: Concentration-Response Relationships of this compound on hERG Currents
| Cell Type | Construct | Parameter | EC50 | Reference |
| Xenopus oocyte | Split hERG1a | I_peak | 8.2 ± 1.0 µM | [3] |
| Xenopus oocyte | Split hERG1a | I_tail-peak | 15.0 ± 1.9 µM | [3] |
Experimental Protocols
The data presented in this guide were primarily obtained through electrophysiological recordings, specifically two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in HEK cells.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion currents across the membrane of a Xenopus oocyte while controlling the membrane voltage.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired hERG channel construct (e.g., wild-type, N-terminal deletion, split channels).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a bath solution (e.g., Barth's solution containing in mM: 88 NaCl, 1 KCl, 0.41 CaCl2, 0.82 MgSO4, 2.4 NaHCO3, 10 HEPES, pH 7.4).
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Voltage-clamp protocols are applied to elicit and measure hERG currents.
-
Voltage-Clamp Protocols:
-
Deactivation Protocol: To measure the rate of channel closing (deactivation), a depolarizing pulse (e.g., to +40 mV) is applied to open the channels, followed by a repolarizing step to various negative potentials (e.g., -60 mV to -140 mV) to observe the decay of the tail current.[3][10] The time course of this decay is fitted with an exponential function to determine the deactivation time constant (τ_deact).[3]
-
Activation Protocol: To determine the voltage-dependence of activation, the cell is held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing steps of increasing voltage. The resulting tail currents upon repolarization are measured and plotted against the prepulse voltage.
-
Inactivation Protocol: To assess steady-state inactivation, a long depolarizing prepulse is applied to inactivate the channels, followed by a test pulse to a potential where the channels are open. The amplitude of the current during the test pulse is measured and plotted against the prepulse voltage.[9]
Whole-Cell Patch-Clamp in HEK293 Cells
This technique allows for the recording of ion channel currents from a single mammalian cell.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the plasmid DNA encoding the hERG channel.
-
Electrophysiological Recording:
-
A glass micropipette with a very small tip opening is pressed against the membrane of a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell ("whole-cell" configuration).
-
The voltage across the cell membrane is controlled, and the resulting currents are recorded.
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4 with NaOH.[10]
-
Internal (Pipette) Solution (in mM): Typically contains a high concentration of potassium (e.g., KF or KCl) and a chelator for calcium (e.g., EGTA) to control the intracellular environment.
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound action on hERG channel gating.
Caption: A typical voltage-clamp protocol to measure hERG channel deactivation.
Conclusion
This compound is a potent hERG channel activator that primarily acts by slowing deactivation and attenuating inactivation. Its well-characterized effects on hERG gating kinetics, elucidated through detailed electrophysiological studies, highlight its potential as a pharmacological tool and a lead compound for the development of novel antiarrhythmic therapies. This guide provides a foundational understanding of its mechanism and the experimental approaches used for its characterization, serving as a valuable resource for researchers in the field of cardiac electrophysiology and drug discovery.
References
- 1. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative analysis of the activation and inactivation kinetics of HERG expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for RPR-260243 in the Xenopus Oocyte Expression System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of ion channels and other membrane proteins.[1][2][3][4][5][6] Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, making it an ideal system for drug screening and mechanistic studies.[1][2][3][4][5][6]
This document provides detailed application notes and protocols for the use of RPR-260243, a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, within the Xenopus oocyte expression system. This compound has been shown to modulate hERG channel activity primarily by slowing its deactivation kinetics, an effect with potential therapeutic implications for cardiac arrhythmias associated with Long QT Syndrome.[7][8][9][10][11] These protocols will guide researchers through the process of oocyte preparation, cRNA injection, electrophysiological recording, and data analysis to effectively study the effects of this compound on expressed ion channels.
Mechanism of Action of this compound on hERG Channels
This compound is a quinoline oxo-propyl piperidine derivative that acts as an activator of hERG K+ channels.[7][10] Its primary mechanism of action is the significant slowing of the channel's deactivation rate.[7][8][9][10] This effect is achieved through the binding of this compound to a pocket located at the intracellular ends of the S5 and S6 helices of a single hERG subunit, which is thought to disrupt the normal interactions required for channel closure.[10] Studies have shown that the C-terminus of the hERG channel is crucial for the action of this compound.[7][10] By inhibiting inactivation and slowing deactivation, this compound increases the overall hERG current, which can be protective against arrhythmias.[7][9][11]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on wild-type (WT) hERG channels expressed in Xenopus oocytes.
| Parameter | EC50 (µM) | Channel Type | Reference |
| Peak Tail Current (Itail-peak) | 15.0 ± 1.9 | WT hERG1a | [7] |
| Peak Current (Ipeak) | 8.2 ± 1.0 | WT hERG1a | [7] |
| Deactivation Time Constant (τdeact) at -60 mV | 7.9 ± 1.0 | WT hERG1a | [7] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
This protocol describes the harvesting and preparation of stage V-VI oocytes for cRNA injection.
Materials:
-
Mature female Xenopus laevis
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 with NaOH)
-
Collagenase Type I (e.g., from Sigma-Aldrich)
-
Calcium-free ND96 solution
-
Petri dishes
-
Forceps and scissors
-
Incubator at 16-18°C
Procedure:
-
Anesthetize a female Xenopus laevis by immersion in a solution of 0.15% tricaine (MS-222) buffered with sodium bicarbonate.
-
Surgically remove a portion of the ovary and place it in a Petri dish containing ND96 solution.
-
Suture the incision and allow the frog to recover in a separate tank.
-
Manually separate the ovarian lobes into smaller clusters.
-
To defolliculate the oocytes, incubate the clusters in a calcium-free ND96 solution containing 2 mg/mL collagenase for 1-2 hours at room temperature with gentle agitation.[12]
-
Monitor the digestion process and stop it by washing the oocytes thoroughly with regular ND96 solution once the follicular layer is removed.
-
Manually select healthy, stage V-VI oocytes with a clear separation between the animal and vegetal poles.
-
Store the selected oocytes in ND96 solution supplemented with 50 µg/mL gentamicin at 16-18°C.
cRNA Preparation and Microinjection
This protocol outlines the synthesis of cRNA and its injection into the prepared oocytes.
Materials:
-
Linearized plasmid DNA encoding the ion channel of interest (e.g., hERG)
-
mMessage mMachine™ T7 Transcription Kit (or similar)
-
Nuclease-free water
-
Microinjection setup (e.g., Nanoject)
-
Glass capillaries
Procedure:
-
Synthesize cRNA from the linearized plasmid DNA using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify the cRNA and determine its concentration and quality using a spectrophotometer and gel electrophoresis.
-
Dilute the cRNA in nuclease-free water to a final concentration of 0.1-1 µg/µL.
-
Pull glass capillaries to create fine injection needles.
-
Backfill a needle with the cRNA solution and calibrate the microinjector to deliver a volume of approximately 50 nL.
-
Place the oocytes in an injection chamber and inject each oocyte with ~50 nL of the cRNA solution into the cytoplasm.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for protein expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the electrophysiological recording of ion channel currents from injected oocytes.
Materials:
-
TEVC setup (amplifier, digitizer, computer with recording software)
-
Microelectrode puller
-
Glass electrodes (borosilicate glass)
-
3 M KCl for filling electrodes
-
Recording chamber
-
Perfusion system
-
Recording solution (ND96)
-
This compound stock solution (in DMSO) and final dilutions in ND96
Procedure:
-
Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Place an injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential to a holding potential, typically -80 mV for hERG channels.
-
Apply a voltage protocol to elicit the desired ion channel currents. A typical protocol for hERG channels involves a depolarizing step to activate the channels (e.g., +40 mV) followed by a repolarizing step to measure the tail current (e.g., -60 mV).
-
Record baseline currents in the absence of the compound.
-
Prepare the desired concentrations of this compound by diluting the stock solution in ND96. Note that the final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
Perfuse the oocyte with the this compound solution for a sufficient time (e.g., 5 minutes) to reach steady-state effect.[8]
-
Record currents in the presence of the compound using the same voltage protocol.
-
A washout step, by perfusing with ND96 alone, can be performed to assess the reversibility of the compound's effect.
Data Analysis
This section describes the analysis of the electrophysiological data.
Procedure:
-
Measure the peak current amplitude during the depolarizing step (Ipeak) and the peak tail current amplitude upon repolarization (Itail-peak).
-
Fit the deactivating tail current to an exponential function to determine the deactivation time constant (τdeact).
-
To determine the concentration-response relationship, apply multiple concentrations of this compound and plot the normalized current increase or the change in τdeact as a function of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient (nH).
Visualizations
Caption: Experimental workflow for studying this compound in Xenopus oocytes.
Caption: Simplified signaling pathway of this compound action on hERG channels.
References
- 1. The use of Xenopus oocytes in drug screening | Semantic Scholar [semanticscholar.org]
- 2. The use of Xenopus oocytes in drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Xenopus laevis oocytes [protocols.io]
Preparing RPR-260243 Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of RPR-260243, a potent activator of the human Ether-à-go-go-related gene (hERG) potassium channel, for in vitro experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in studies investigating cardiac repolarization and potential therapeutic interventions for long QT syndrome.
Introduction to this compound
This compound is a small molecule that acts as a type 1 hERG channel activator.[1] Its primary mechanism of action involves slowing the deactivation of the hERG channel and attenuating its inactivation, leading to an increase in the overall current.[1][2][3] This modulation of the hERG channel, which is critical for cardiac action potential repolarization, makes this compound a valuable tool for cardiovascular research and drug discovery.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on hERG channels from in vitro studies.
| Parameter | Value | Cell System | Comments | Reference |
| EC50 (Itail-peak) | 15.0 ± 1.9 µM | Xenopus laevis oocytes expressing split hERG1a | Concentration for half-maximal effect on the peak tail current. | [3][5] |
| EC50 (Ipeak) | 8.2 ± 1.0 µM | Xenopus laevis oocytes expressing split hERG1a | Concentration for half-maximal effect on the peak current. | [3][5] |
| EC50 (τdeact) | 7.9 ± 1.0 µM | Xenopus laevis oocytes expressing split hERG1a | Concentration for half-maximal effect on the deactivation time constant at -60 mV. | [3][5] |
| Working Concentration | 10 µM | HEK cells expressing WT hERG | Concentration used to demonstrate a significant increase in transient hERG current. | [6] |
| Working Concentration | 30 µM | Xenopus laevis oocytes expressing WT hERG1a | Concentration used to demonstrate significant slowing of deactivation. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Whole-Cell Patch-Clamp Electrophysiology on hERG-Expressing HEK293 Cells
This protocol describes the application of this compound to HEK293 cells stably or transiently expressing the hERG channel to measure its effects on ion channel function.
Materials:
-
hERG-expressing HEK293 cells
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES, pH adjusted to 7.4 with NaOH.[2]
-
Internal (pipette) solution (example): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH adjusted to 7.2 with KOH.
-
This compound working solution (prepared by diluting the stock solution in the external solution to the desired final concentration, e.g., 10 µM).[6]
-
Perfusion system for drug application.
Procedure:
-
Culture hERG-expressing HEK293 cells on glass coverslips suitable for microscopy and patch-clamping.
-
Prepare the external and internal solutions and filter-sterilize them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Record baseline hERG currents using a suitable voltage-clamp protocol (e.g., a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -65 mV to measure the tail current).[2]
-
Once a stable baseline recording is achieved, switch the perfusion to the external solution containing the desired concentration of this compound.[2]
-
Allow the drug to perfuse for a sufficient time (e.g., 5 minutes) to reach equilibrium.[2]
-
Record hERG currents in the presence of this compound using the same voltage-clamp protocol.
-
Analyze the data to determine the effects of this compound on channel kinetics, such as deactivation rate and current amplitude.
Visualizations
This compound Mechanism of Action on the hERG Channel
References
- 1. academic.oup.com [academic.oup.com]
- 2. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Application Notes and Protocols: RPR-260243 for the Treatment of Cardiac Arrhythmia in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of RPR-260243, a selective hERG channel activator, in a zebrafish model of dofetilide-induced cardiac arrhythmia. The zebrafish, with its genetic tractability and transparent embryos, serves as an effective in vivo model for studying cardiac electrophysiology and screening potential anti-arrhythmic compounds.
Introduction to this compound
This compound is a small molecule that acts as a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to long QT syndrome and life-threatening arrhythmias.[3][4] this compound enhances hERG channel function primarily by slowing its deactivation kinetics, which increases the protective IKr current early in the refractory period.[3][5] This mechanism of action suggests its therapeutic potential as an anti-arrhythmic agent. In zebrafish models, this compound has been shown to effectively rescue dofetilide-induced arrhythmia, demonstrating its potential for treating certain cardiac rhythm disorders.[1][3]
Mechanism of Action
This compound modulates the gating of the hERG potassium channel. Its primary effect is to slow the deactivation of the channel, thereby increasing the outward potassium current during the early phase of repolarization. This enhanced repolarizing current shortens the action potential duration (APD) and increases the post-repolarization refractory period, which collectively contribute to its anti-arrhythmic effect.[3]
Quantitative Data Summary
The following tables summarize the reported effects of dofetilide and this compound on key cardiac parameters in zebrafish.
Table 1: Effect of Dofetilide on Zebrafish Cardiac Parameters
| Parameter | Concentration | Observation | Reference |
| Heart Rate | 50-75 µM | 24% decrease (Bradycardia) | [4] |
| Atrioventricular (AV) Block | 12 µM | 2:1 AV block in 100% of embryos | [6][7] |
| Action Potential Duration (APD90) | 20 nM | Prolongation from 238 ± 8 ms to 389 ± 20 ms in wild-type embryos | [7] |
Table 2: Anti-arrhythmic Effects of this compound in Dofetilide-Treated Zebrafish
| Parameter | This compound Concentration | Observation | Reference |
| Rhythm | 30 µM | Restoration of normal rhythm in hearts with dofetilide-induced arrhythmia | [1][3][4] |
| Ventricular Action Potential Duration (APD) | 30 µM | Abbreviation of the prolonged APD | [1][3][4] |
| Post-Repolarization Refractory Period | 30 µM | Increased | [1][3][4] |
Experimental Protocols
This section provides detailed protocols for the preparation of ex vivo zebrafish hearts, induction of arrhythmia using dofetilide, and the application of this compound for arrhythmia rescue, followed by optical mapping.
Experimental Workflow
Protocol 1: Ex Vivo Zebrafish Heart Preparation
Materials:
-
Adult zebrafish
-
Ice-cold water
-
Fine dissection scissors and forceps
-
Stereomicroscope
-
Petri dish
-
Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.25 NaH2PO4, 5.5 glucose, 5 HEPES; pH 7.4)
Procedure:
-
Euthanize an adult zebrafish by immersion in ice-cold water for at least 20 minutes.
-
Place the zebrafish on a dissection surface under a stereomicroscope.
-
Make a small incision along the ventral midline to expose the heart.
-
Carefully excise the heart using fine scissors and forceps, ensuring the atrium, ventricle, and bulbus arteriosus remain intact.
-
Immediately transfer the excised heart to a Petri dish containing chilled Tyrode's solution.
-
Gently wash the heart by transferring it to fresh Tyrode's solution to remove any remaining blood.
-
The heart is now ready for arrhythmia induction and drug application. The explanted heart can be maintained in culture for an extended period.[8][9]
Protocol 2: Dofetilide-Induced Arrhythmia
Materials:
-
Prepared ex vivo zebrafish heart
-
Dofetilide stock solution (in DMSO or water)
-
Tyrode's solution
-
Incubation chamber
Procedure:
-
Prepare a working solution of dofetilide in Tyrode's solution at the desired concentration (e.g., 12 µM).[6][7]
-
Transfer the ex vivo heart to an incubation chamber containing the dofetilide solution.
-
Incubate the heart for a sufficient period to induce a stable arrhythmia. This may take several minutes.
-
Monitor the heart's electrical activity using optical mapping to confirm the presence of arrhythmia, such as a 2:1 atrioventricular block.[6]
Protocol 3: this compound Application and a Rescue
Materials:
-
Arrhythmic ex vivo zebrafish heart
-
This compound stock solution (in DMSO)
-
Tyrode's solution
-
Perfusion system (optional, for continuous flow)
Procedure:
-
Prepare a working solution of this compound in Tyrode's solution at the desired concentration (e.g., 30 µM).[4]
-
Remove the dofetilide solution from the incubation chamber.
-
Add the this compound solution to the chamber containing the arrhythmic heart. If using a perfusion system, switch the inflow to the this compound solution.
-
Continuously monitor the heart's electrical activity to observe the restoration of a normal rhythm.
Protocol 4: Optical Mapping and Data Analysis
Materials:
-
Ex vivo zebrafish heart preparation
-
Voltage-sensitive dye (e.g., RH-237)
-
High-speed fluorescence microscope with an appropriate filter set
-
Data acquisition system and analysis software
Procedure:
-
Incubate the heart in Tyrode's solution containing a voltage-sensitive dye (e.g., 5-10 µM RH-237) for 10-15 minutes in the dark.
-
Wash the heart with fresh Tyrode's solution to remove excess dye.
-
Mount the heart in a recording chamber on the microscope stage.
-
Excite the dye with the appropriate wavelength of light and record the emitted fluorescence using a high-speed camera.
-
Record the electrical activity before, during, and after the application of dofetilide and this compound.
-
Analyze the recorded optical signals to determine parameters such as action potential duration (APD) at different repolarization levels (e.g., APD50, APD90), heart rate, and rhythm regularity.
Conclusion
The zebrafish model of dofetilide-induced arrhythmia provides a robust platform for evaluating the efficacy of anti-arrhythmic compounds. This compound demonstrates significant potential in this model by effectively reversing the pro-arrhythmic effects of dofetilide through its unique mechanism of hERG channel activation. The protocols outlined in these application notes provide a framework for researchers to utilize this model for the screening and characterization of novel cardiac therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Drug-Sensitized Zebrafish Screen Identifies Multiple Genes, Including GINS3, as Regulators of Myocardial Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Explant culture of adult zebrafish hearts for epicardial regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live imaging of adult zebrafish cardiomyocyte proliferation ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch Clamp Recordings with RPR-260243
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RPR-260243 in whole-cell patch clamp recordings to study its effects on the human Ether-à-go-go-related gene (hERG) potassium channel.
Introduction
This compound is a potent and specific activator of the hERG (Kv11.1) potassium channel, which plays a crucial role in the repolarization phase of the cardiac action potential.[1] Dysfunction of the hERG channel is associated with Long QT Syndrome type 2 (LQTS2), a cardiac arrhythmia that can lead to sudden death.[1] this compound has been identified as a Type 1 hERG channel activator, primarily functioning by slowing the deactivation of the channel and attenuating its inactivation.[1][2] This compound holds potential as a therapeutic agent for LQTS2 and as a valuable tool for studying hERG channel gating mechanisms.[3][4]
Mechanism of Action
This compound modulates hERG channel activity through a dual mechanism. It significantly slows the rate of channel deactivation and induces a positive shift in the voltage dependence of inactivation.[2][5][6] The compound binds to a pocket at the intracellular interface between the pore domain and the voltage sensor of the hERG channel.[1][2] This interaction hinders the conformational changes required for the channel to close, thereby prolonging the open state and increasing the overall current.[2] Studies have shown that the slowing of deactivation by this compound is proportional to the number of wild-type subunits in a tetrameric channel, with four subunits required for the maximal effect.[7] In contrast, a single wild-type subunit is sufficient to achieve a near-maximal shift in the voltage dependence of inactivation.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from electrophysiological studies of this compound on hERG channels.
| Parameter | Value | Cell Type | Notes | Reference |
| EC50 for Ipeak | 8.2 ± 0.8 µM | Oocyte | Split hERG1a channels | [5] |
| EC50 for Itail-peak | 15.0 ± 1.9 µM | Oocyte | Split hERG1a channels | [5] |
| EC50 for τdeact | 7.9 ± 1.0 µM | Oocyte | Measured at -60 mV | [5] |
| Condition | τdeact at -60 mV (ms) | τdeact at -140 mV (ms) | Cell Type | Reference |
| Control | 17.4 ± 0.6 | 3.6 ± 0.3 | Oocyte | [5][8] |
| 30 µM this compound (fast component) | 44 ± 4.7 | 9.3 ± 1.7 | Oocyte | [5][8] |
| 30 µM this compound (slow component) | 1451 ± 63 | 62 ± 7.7 | Oocyte | [5][8] |
Experimental Protocols
This section outlines a detailed protocol for performing whole-cell patch clamp recordings to investigate the effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 cells).
Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For electrophysiological recordings, plate cells on glass coverslips. Transiently transfect the cells with a plasmid encoding the hERG channel using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker protein (e.g., GFP) can aid in identifying transfected cells.
-
Incubation: Allow cells to express the hERG channels for 24-48 hours post-transfection before performing patch clamp experiments.
Solutions
-
External Solution (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. Continuously bubble with 95% O2 / 5% CO2.
-
-
Internal (Pipette) Solution:
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-Na
-
2 mM ATP-Mg
-
10 mM HEPES
-
10 mM EGTA
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).
Whole-Cell Patch Clamp Procedure
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be between 3-7 MΩ when filled with the internal solution.
-
Cell Visualization: Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.
-
Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette.
-
Gigaohm Seal Formation: Approach a transfected cell with the pipette tip. Once the tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal. A holding potential of -70 mV can aid in seal formation.
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration. The cell's interior is now continuous with the pipette solution.
-
Data Acquisition:
-
Use a patch clamp amplifier and data acquisition software (e.g., pClamp) to record membrane currents.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor series resistance throughout the experiment and discard recordings if it changes significantly.
-
Voltage Clamp Protocols
To characterize the effects of this compound, apply the following voltage protocols:
-
Deactivation Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +40 mV for 1 second to fully activate the hERG channels.
-
Repolarize the membrane to various test potentials (e.g., from -140 mV to -40 mV in 10 mV increments) to elicit tail currents.
-
Measure the time constant of decay (τdeact) of the tail currents.
-
-
Inactivation Protocol:
-
Hold the cell at -80 mV.
-
Apply a brief depolarizing prepulse to +40 mV to activate and inactivate the channels.
-
Apply a series of test pulses ranging from -120 mV to +60 mV.
-
Measure the peak current during the test pulse to determine the voltage dependence of inactivation.
-
-
Action Potential Waveform Protocol:
-
Apply a pre-recorded or simulated cardiac action potential waveform as the voltage command.
-
Record the resulting hERG current to study the effect of this compound under more physiological conditions.
-
Data Analysis
-
Analyze the recorded currents using appropriate software (e.g., Clampfit, Origin).
-
Fit the tail currents from the deactivation protocol with a single or double exponential function to determine the deactivation time constants.
-
Plot the normalized peak tail currents against the repolarization potential and fit with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
Construct concentration-response curves for the effects of this compound on various parameters and fit with the Hill equation to determine the EC50.
Visualizations
Experimental Workflow
Caption: Workflow for whole-cell patch clamp experiments with this compound.
This compound Mechanism of Action on hERG Channel
Caption: this compound modulates hERG channel gating by slowing deactivation and attenuating inactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concatenated hERG1 tetramers reveal stoichiometry of altered channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
Application Notes and Protocols for Studying Drug-Induced Arrhythmia with RPR-260243
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced arrhythmia is a significant concern in pharmaceutical development, often linked to the unintended block of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening conditions like Torsades de Pointes (TdP). RPR-260243 is a potent and selective activator of the hERG channel, offering a valuable pharmacological tool to investigate the mechanisms of drug-induced arrhythmia and explore potential therapeutic interventions.
This compound primarily functions by slowing the deactivation kinetics of the hERG channel, thereby enhancing the protective IKr current, particularly during the early refractory period.[1][2] This action can counteract the effects of hERG-blocking drugs, shorten the action potential duration (APD), and increase the post-repolarization refractory period, ultimately reducing arrhythmogenicity.[1][2] These application notes provide detailed protocols for utilizing this compound in preclinical cardiac safety studies.
Mechanism of Action of this compound
This compound is a type 1 hERG channel activator. Its principal mechanism involves binding to the channel and stabilizing it in the open state by significantly slowing the rate of deactivation.[3] This leads to an increased outward potassium current during the repolarization phase of the cardiac action potential. This enhanced IKr can compensate for the reduced current caused by hERG-blocking compounds, thereby mitigating the risk of excessive action potential prolongation and subsequent arrhythmias.
Quantitative Data
The following tables summarize the quantitative effects of this compound on hERG channel function and cardiac electrophysiology.
Table 1: Effect of this compound on hERG Channels Expressed in Xenopus Oocytes
| Parameter | EC50 (µM) | Hill Coefficient (nH) | Conditions | Reference |
| Itail-peak | 15.0 ± 1.9 | 1.3 ± 0.04 | Wild-type hERG | [4] |
| Ipeak | 8.2 ± 1.0 | 1.2 ± 0.06 | Wild-type hERG | [4] |
| τdeact at -60 mV | 7.9 ± 1.0 | 1.9 ± 0.1 | Wild-type hERG | [4] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Zebrafish Ventricles
| Treatment | APD90 (ms, mean ± SEM) | Pacing Cycle Length | Reference |
| Control | 238 ± 8 | Spontaneous | [5] |
| 20 nM Dofetilide | 389 ± 20 | Spontaneous | [5] |
| 20 nM Dofetilide + this compound | Data not available | Spontaneous | |
| 30 µM this compound | Abbreviated vs. Control | Not specified | [6] |
Table 3: Selectivity Profile of this compound
| Ion Channel | Effect | Concentration Tested | Reference |
| Nav1.5 (Peak) | Not specified | Not specified | |
| Cav1.2 | Not specified | Not specified |
Note: While this compound is reported to be selective for hERG channels, specific IC50 or EC50 values for other cardiac ion channels like Nav1.5 and Cav1.2 are not detailed in the reviewed literature. A comprehensive selectivity panel is recommended for thorough characterization.
Experimental Protocols
Protocol 1: Rescue of Dofetilide-Induced Arrhythmia in Zebrafish Hearts using Optical Mapping
This protocol describes how to induce a long QT phenotype (arrhythmia) in ex vivo zebrafish hearts using the hERG blocker dofetilide and subsequently assess the rescue effect of this compound.
Materials:
-
Adult zebrafish
-
Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4)
-
Voltage-sensitive dye (e.g., RH-237)
-
Dofetilide stock solution
-
This compound stock solution
-
Optical mapping system with a high-speed camera and appropriate filters
Procedure:
-
Humanely euthanize an adult zebrafish and isolate the heart.
-
Cannulate the heart and perfuse with oxygenated Tyrode's solution at room temperature.
-
Load the heart with a voltage-sensitive dye according to the manufacturer's protocol.
-
Mount the heart in the optical mapping setup and acquire baseline electrical activity for at least 5 minutes.
-
Introduce dofetilide into the perfusate at a concentration known to induce arrhythmia (e.g., 12 µM).[5]
-
Record the electrical activity until a stable arrhythmic pattern is observed (e.g., 2:1 atrioventricular block).
-
Add this compound to the dofetilide-containing perfusate (e.g., 10-30 µM) and continue recording.
-
Observe for the restoration of a normal sinus rhythm.
-
Analyze the optical mapping data to quantify changes in APD, heart rate, and rhythm regularity.
Protocol 2: Characterization of this compound Effects on hERG Channels using Whole-Cell Patch-Clamp
This protocol details the electrophysiological assessment of this compound's effect on hERG channels stably expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.[1]
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution
Procedure:
-
Culture and plate hERG-HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes and fill with internal solution. Pipette resistance should be 2-4 MΩ.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol to assess deactivation is a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to various potentials (e.g., -120 mV to -40 mV).
-
Record baseline hERG currents for several minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) for 3-5 minutes at each concentration.
-
Record hERG currents at each concentration.
-
Analyze the data to determine the effects on tail current amplitude and the time constant of deactivation (τdeact).
-
Construct concentration-response curves and calculate the EC50 for the effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the electrophysiological consequences of hERG channel modulation. The protocols outlined in these application notes provide a framework for assessing its ability to counteract drug-induced proarrhythmic effects in both cellular and whole-organ models. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct comprehensive dose-response and selectivity studies to fully characterize the effects of this compound in their systems of interest.
References
- 1. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. A Drug-Sensitized Zebrafish Screen Identifies Multiple Genes, Including GINS3, as Regulators of Myocardial Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating hERG Channel Mutations with RPR-260243
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization.[1][2] Mutations in the hERG gene can lead to Long QT Syndrome (LQTS), a disorder that prolongs ventricular repolarization and increases the risk of life-threatening arrhythmias.[1][2] RPR-260243 is a potent and specific activator of the hERG channel, offering a valuable pharmacological tool for investigating the functional consequences of hERG mutations and exploring potential therapeutic strategies.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in studying hERG channel mutations, including its mechanism of action, detailed experimental protocols for electrophysiological characterization, and quantitative data on its effects.
Mechanism of Action of this compound
This compound is classified as a Type 1 hERG channel activator.[5] Its primary mechanism of action is to significantly slow the rate of channel deactivation (closure) upon membrane repolarization.[6][7] It also modestly attenuates channel inactivation.[3][5] By binding to a putative site at the interface of the voltage sensor domain (VSD) and the pore domain (PD), this compound is thought to allosterically modulate the channel's gating machinery, stabilizing the open state and thereby increasing the overall hERG current.[3][5] This action can be particularly beneficial in the context of certain hERG mutations that accelerate deactivation, such as the R56Q mutation associated with LQTS2, where this compound has been shown to rescue the wild-type phenotype.[7][8][9]
Data Presentation: Effects of this compound on Wild-Type and Mutant hERG Channels
The following tables summarize the quantitative effects of this compound on the electrophysiological properties of wild-type (WT) and the R56Q mutant hERG channels.
Table 1: Potency of this compound on hERG Channel Gating Parameters
| Channel Type | Parameter | EC50 (µM) | Cell Type | Reference |
| WT hERG1a | Itail-peak | 15.0 ± 1.9 | Xenopus oocytes | [6] |
| WT hERG1a | V0.5 of deactivation | 8.0 | Xenopus oocytes | [6] |
| Split hERG1a | Ipeak | 8.2 ± 1.0 | Xenopus oocytes | [6] |
| Split hERG1a | Itail-peak | 15.0 ± 1.9 | Xenopus oocytes | [6] |
| Split hERG1a | τdeact at -60 mV | 7.9 ± 1.0 | Xenopus oocytes | [6] |
Table 2: Effect of this compound on hERG Channel Deactivation
| Channel Type | Condition | τdeact (ms) at -60 mV | Fold Change | Cell Type | Reference |
| WT hERG1a | Control | 17.4 ± 0.6 | - | Xenopus oocytes | [6] |
| WT hERG1a | 30 µM this compound | τf = 44 ± 4.7, τs = 1451 ± 63 | Biexponential | Xenopus oocytes | [6] |
Table 3: Rescue of R56Q Mutant hERG Channel Function by this compound
| Channel Type | Condition | Measurement | Effect | Cell Type | Reference |
| R56Q hERG | Control | Protective Current | Reduced compared to WT | Xenopus oocytes & HEK cells | [8] |
| R56Q hERG | 30 µM this compound (21°C) | Protective Current | ~4.0-fold increase | Xenopus oocytes | [8] |
| R56Q hERG | 3 µM this compound (37°C) | Protective Current | ~4.9-fold increase | HEK cells | [8] |
| WT hERG | 10 µM this compound (21°C) | Transient hERG Current | ~12.4-fold increase | Xenopus oocytes | [8] |
| WT hERG | 10 µM this compound (37°C) | Transient hERG Current | ~5.3-fold increase | HEK cells | [8] |
Experimental Workflow for Investigating hERG Mutations
The following diagram outlines a typical workflow for characterizing the effects of a hERG mutation and the potential for rescue by this compound.
Experimental Protocols
Protocol 1: Heterologous Expression of hERG Channels in HEK293 Cells
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: For transient transfection, plate cells on glass coverslips in 35-mm dishes. When cells reach 50-70% confluency, transfect with cDNA encoding wild-type or mutant hERG channels using a suitable transfection reagent according to the manufacturer's instructions. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Post-Transfection: Use cells for electrophysiological recordings 24-48 hours post-transfection.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.[8] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Record currents using a patch-clamp amplifier and digitize the data. Perform recordings at room temperature (21-23°C) or physiological temperature (35-37°C) as required.[8]
-
-
Voltage-Clamp Protocols:
-
To Measure Deactivation (Tail Currents):
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarize to various test potentials (e.g., from -120 mV to -40 mV in 10 mV increments) for 4 seconds to record tail currents.[8]
-
-
To Measure Steady-State Activation:
-
Hold the cell at -80 mV.
-
Apply depolarizing pulses of increasing amplitude (e.g., from -60 mV to +60 mV in 10 mV increments) for 2 seconds.
-
Follow each depolarizing pulse with a step to a fixed potential (e.g., -50 mV) to record tail currents.
-
Normalize the peak tail current to the maximum tail current and plot against the prepulse potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V0.5).
-
-
-
Application of this compound:
-
After obtaining stable baseline recordings, perfuse the cell with the external solution containing the desired concentration of this compound for at least 5 minutes to allow for equilibration before recording the drug's effect.[8]
-
To determine the concentration-response relationship, apply increasing concentrations of this compound cumulatively.
-
-
Data Analysis:
-
Analyze data using software such as pCLAMP or other suitable analysis programs.
-
Measure peak tail current amplitudes to assess the effect of this compound on the overall current.
-
Fit the decay of the tail currents with a single or double exponential function to determine the deactivation time constant(s) (τdeact).
-
Construct concentration-response curves and fit with the Hill equation to determine the EC50.
-
Conclusion
This compound serves as an invaluable pharmacological tool for the functional characterization of hERG channel mutations. By specifically targeting and slowing channel deactivation, it allows researchers to probe the gating defects caused by mutations and to assess the potential for pharmacological rescue. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of hERG channelopathies and to explore novel therapeutic avenues for Long QT Syndrome.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. koreascience.kr [koreascience.kr]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Single HERG delayed rectifier K+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antiarrhythmic Properties of RPR-260243
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antiarrhythmic properties of RPR-260243, a known hERG (human Ether-à-go-go-Related Gene) potassium channel activator. The protocols outlined below cover in vitro and in vivo methodologies to characterize the electrophysiological effects of this compound and to assess its potential as a therapeutic agent for cardiac arrhythmias.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that acts as a type 1 hERG channel activator.[1][2][3] Its primary mechanism of action is to slow the deactivation kinetics of the hERG channel, thereby enhancing the rapid component of the delayed rectifier potassium current (IKr).[4][5][6] This enhanced IKr contributes to cardiac action potential repolarization. Dysfunction of the hERG channel can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP).[7][8][9] By activating the hERG channel, this compound has the potential to counteract the effects of hERG channel blockers or certain mutations that cause LQTS.[10]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on hERG channel kinetics as reported in the literature.
Table 1: Concentration-Response of this compound on hERG Channel Currents
| Parameter | EC50 (µM) | Cell Type | Reference |
| Peak outward current (Ipeak) | 8.2 ± 1.0 | Xenopus oocytes | [4] |
| Peak tail current (Itail-peak) | 15.0 ± 1.9 | Xenopus oocytes | [4] |
| Deactivation time constant (τdeact) at -60 mV | 7.9 ± 1.0 | Xenopus oocytes | [4] |
Table 2: Effect of this compound on hERG Channel Deactivation Kinetics
| Condition | Deactivation Time Constant (τdeact) at -40 mV (ms) | Deactivation Time Constant (τdeact) at -140 mV (ms) | Cell Type | Reference |
| Control | 67 ± 3 | 3.4 ± 0.1 | Xenopus oocytes | [4] |
| 30 µM this compound | 272 ± 6 | 16.6 ± 0.7 | Xenopus oocytes | [4] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis of hERG Channel Activity
This protocol is designed to characterize the effects of this compound on the kinetics of the hERG potassium channel expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
Materials:
-
HEK293 cells stably expressing hERG or Xenopus oocytes injected with hERG cRNA
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
-
Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH 7.3 with KOH
-
This compound stock solution (in DMSO) and final dilutions in external solution
Procedure:
-
Cell Preparation: Culture and prepare cells for patch-clamp recording according to standard laboratory procedures.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage-Clamp Protocols: Apply a series of voltage-clamp protocols to elicit and measure hERG currents.
-
Activation Protocol: To determine the voltage-dependence of activation, apply depolarizing steps from a holding potential of -80 mV to a range of test potentials (e.g., -60 mV to +60 mV in 10 mV increments) for 2-5 seconds. Follow each depolarizing step with a repolarizing step to -50 mV to elicit tail currents.
-
Deactivation Protocol: To assess the rate of deactivation, apply a long depolarizing pulse to fully activate the channels (e.g., +40 mV for 2 seconds) followed by repolarizing steps to various potentials (e.g., -120 mV to -40 mV in 10 mV increments). Fit the decay of the tail currents to an exponential function to determine the deactivation time constant (τdeact).
-
Action Potential Clamp: Apply a pre-recorded ventricular action potential waveform as the voltage command to study the effect of this compound on hERG current during a physiological stimulus.
-
-
Drug Application: Perfuse the cells with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before repeating the voltage-clamp protocols.
-
Data Analysis: Analyze the recorded currents to determine the effects of this compound on peak current amplitude, voltage-dependence of activation, and the rate of deactivation.
In Vivo Model: Dofetilide-Induced Arrhythmia in Adult Zebrafish
This protocol describes the induction of arrhythmia in adult zebrafish using the hERG channel blocker dofetilide and the subsequent assessment of the antiarrhythmic effects of this compound.
Materials:
-
Adult zebrafish (Danio rerio)
-
Anesthetic (e.g., MS-222)
-
Dofetilide stock solution
-
This compound stock solution
-
Microinjection setup or perfusion system
-
ECG recording system for zebrafish
Procedure:
-
Animal Preparation: Anesthetize the adult zebrafish. For stable ECG recordings, the fish can be immobilized on a wet sponge and muscular paralysis induced with a paralytic agent.[11][12] Oral perfusion can be used to deliver drugs and maintain the fish.[11][12]
-
Baseline ECG Recording: Record a baseline ECG for a stable period (e.g., 10 minutes) to determine heart rate, QT interval, and other relevant parameters.
-
Arrhythmia Induction: Administer dofetilide to induce arrhythmia. A study in adult zebrafish used oral perfusion of 50 µM for female and 75 µM for male fish.[12] The endpoint for induction is the observation of pro-arrhythmic events such as QT prolongation, atrioventricular (AV) block, or Torsades de Pointes-like ventricular tachycardia.
-
This compound Treatment: Once a stable arrhythmia is established, administer this compound. The concentration should be determined based on dose-response studies. A concentration of 30 µM has been shown to be effective in ex vivo zebrafish hearts.
-
ECG Monitoring and Quantification: Continuously record the ECG throughout the experiment. The antiarrhythmic effect of this compound can be quantified by measuring the following:
-
Restoration of Sinus Rhythm: The percentage of fish in which normal sinus rhythm is restored.
-
Change in Heart Rate: The degree to which the heart rate returns to the baseline value.
-
Correction of QT Interval: The extent of shortening of the dofetilide-prolonged QT interval. The QT interval should be corrected for heart rate (QTc) using a species-specific formula.
-
Reduction in Arrhythmic Events: A decrease in the frequency and severity of arrhythmic events such as AV block and ventricular tachycardia.
-
Signaling Pathway
The following diagram illustrates the central role of the hERG channel in cardiac repolarization and the mechanism by which this compound exerts its antiarrhythmic effect.
References
- 1. An Overview of Methods for Cardiac Rhythm Detection in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG Activator RPR260243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac hERG K+ Channel as Safety and Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG potassium channels and the structural basis of drug-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hERG potassium channels and cardiac arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo recording of adult zebrafish electrocardiogram and assessment of drug-induced QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
RPR-260243 Technical Support Center: Patch Clamp Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using RPR-260243 in patch clamp electrophysiology studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound in patch clamp experiments?
A1: For patch clamp studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A commonly used and effective stock concentration is 10 mM.[1] This stock solution should be stored at -20°C.[1]
Q2: How should I prepare the final working concentration of this compound for my experiment?
A2: The final working concentration of this compound is achieved by diluting the 10 mM DMSO stock solution into the extracellular (bath) solution to the desired final concentration.[1][2] For example, to achieve a 10 µM final concentration in 10 mL of bath solution, you would add 10 µL of the 10 mM stock solution.
Q3: What is the mechanism of action of this compound?
A3: this compound is an activator of the hERG (human Ether-à-go-go-related gene) potassium channel.[3] Its primary mechanism of action is to dramatically slow the deactivation rate of the hERG channel.[1] It may also inhibit inactivation of the channel.[1] this compound binds to a pocket at the intracellular ends of the S5 and S6 helices of a single hERG subunit.[1]
Q4: What are the expected effects of this compound on hERG currents in patch clamp recordings?
A4: Application of this compound is expected to increase hERG channel currents. Specifically, it slows the rate of the tail current deactivation. This effect is concentration-dependent.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on hERG currents. | Incorrect final concentration. | Double-check the dilution calculations from the stock solution to the final bath solution. Ensure accurate pipetting. |
| Degradation of this compound. | Prepare a fresh dilution from the frozen stock. If the stock is old, consider preparing a new stock solution. | |
| Low expression of hERG channels. | Verify the expression of functional hERG channels in your chosen cell system (e.g., Xenopus oocytes or HEK cells) before drug application. | |
| Precipitation observed in the bath solution upon adding this compound. | Poor solubility in the aqueous bath solution. | Ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to maintain the solubility of this compound in the aqueous buffer. Thoroughly mix the bath solution immediately after adding the this compound stock. |
| Inconsistent results between experiments. | Variable drug application time. | Standardize the perfusion time for this compound application to ensure consistent exposure of the cells to the compound. A 5-minute perfusion is a good starting point.[2] |
| Incomplete washout of the compound. | If performing experiments that require washout, ensure a sufficient washout period with control bath solution to allow for the dissociation of this compound from the channels. |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Calculating the Volume of DMSO: Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1]
Whole-Cell Patch Clamp Protocol for this compound Application (HEK-293 Cells)
-
Cell Preparation: Culture HEK-293 cells expressing hERG channels on coverslips.
-
Solution Preparation:
-
External Bath Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.[2]
-
Internal Pipette Solution: Prepare an appropriate internal solution for whole-cell recordings.
-
-
Recording Setup:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external bath solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
-
Control Recording: Record baseline hERG currents using a suitable voltage protocol once the whole-cell configuration is stable.
-
This compound Application:
-
Dilute the 10 mM this compound DMSO stock into the external bath solution to the desired final concentration.
-
Perfuse the cell with the this compound containing solution for a standardized duration (e.g., 5 minutes).[2]
-
-
Test Recording: Record hERG currents again using the same voltage protocol during and after the application of this compound to observe its effects.
-
Data Analysis: Analyze the recorded currents to quantify the changes in deactivation kinetics and current amplitude.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound solutions for patch clamp experiments.
Caption: Simplified signaling pathway of this compound action on the hERG channel.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RPR-260243 Concentration for hERG Channel Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hERG channel activator RPR-260243.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in hERG activation experiments?
A1: The optimal concentration of this compound depends on the specific experimental goals and the expression system being used. For initial characterization, a concentration range of 1 µM to 30 µM is recommended. Several studies have shown concentration-dependent effects within this range on wild-type and mutant hERG channels.[1][2] A common starting point is 10 µM, which has been shown to significantly increase hERG currents.[2][3]
Q2: I am not observing a significant effect of this compound on my hERG currents. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low. Consider performing a concentration-response curve to determine the EC50 in your specific system.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to prevent degradation.
-
Cell Health and Expression: Poor cell health or low hERG channel expression levels can mask the effects of the activator. Verify cell viability and channel expression.
-
Voltage Protocol: The voltage clamp protocol used may not be optimal for observing the effects of this compound, which primarily slows deactivation.[1][4] Ensure your protocol is designed to measure tail currents and deactivation kinetics accurately.
-
Temperature: The effects of this compound can be temperature-dependent.[2][5] Experiments conducted at room temperature (21°C) may require higher concentrations than those at physiological temperature (37°C) to achieve similar effects.[2]
Q3: At what concentration does this compound become a blocker of the hERG channel?
A3: While this compound is primarily known as a hERG channel activator, some hERG activators have been reported to exhibit blocking effects at higher concentrations.[6] The available literature on this compound focuses on its activating properties up to 30 µM, and significant blocking effects have not been prominently reported in this range. However, it is crucial to perform a full concentration-response analysis to identify any potential biphasic effects in your experimental setup.
Q4: Can this compound be used to rescue loss-of-function mutations in hERG channels?
A4: Yes, this compound has been shown to be effective in rescuing certain long QT syndrome (LQTS)-associated hERG mutations. For example, it can restore the function of the R56Q mutant by slowing its accelerated deactivation kinetics.[2][5] The effective concentration for rescue may vary depending on the specific mutation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in current measurements between experiments. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent cell culture conditions. |
| Inaccurate compound dilution. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | |
| Unexpected changes in action potential duration (APD). | Off-target effects at high concentrations. | While this compound is reported to have little effect on other cardiac ion channels, high concentrations might lead to unforeseen effects.[3] Perform a concentration-response curve and use the lowest effective concentration. |
| Over-activation of hERG current. | High concentrations of hERG activators can lead to an overcorrection of the APD, potentially causing pro-arrhythmic effects.[6][7] Carefully titrate the concentration. | |
| Difficulty in measuring slow deactivation kinetics. | Inappropriate voltage protocol. | Use a long repolarizing step in your voltage protocol to allow for the complete deactivation of the channel in the presence of this compound. |
| Low signal-to-noise ratio. | Optimize your recording conditions to improve signal quality. This may include using a larger cell or optimizing the patch clamp setup. |
Quantitative Data Summary
Table 1: Concentration-Response Data for this compound on hERG Channels
| Parameter | EC50 (µM) | Cell Type | Temperature (°C) | Reference |
| Peak Tail Current (Itail-peak) | 15.0 ± 1.9 | Xenopus oocytes | Not Specified | [1] |
| Peak Current (Ipeak) | 8.2 ± 1.0 | Xenopus oocytes | Not Specified | [1] |
| Deactivation Time Constant (τdeact) at -60 mV | 7.9 ± 1.0 | Xenopus oocytes | Not Specified | [1] |
Table 2: Effects of Specific this compound Concentrations on hERG Channel Kinetics
| Concentration (µM) | Effect | Cell Type | Temperature (°C) | Reference |
| 3 | Approximate restoration of WT behavior for R56Q mutant | HEK cells | 37 | [2] |
| 10 | 5.3-fold increase in transient hERG current | HEK cells | 37 | [2] |
| 10 | 1.4-fold increase in resurgent hERG current | HEK cells | 37 | [2] |
| 30 | ~4-fold slowing of deactivation | Xenopus oocytes | Not Specified | [1] |
| 30 | Abbreviated APD and reduced triangulation | Zebrafish hearts | Not Specified | [6] |
| 30 | Approximate restoration of WT behavior for R56Q mutant | Xenopus oocytes | 21 | [2] |
Experimental Protocols
1. Electrophysiological Recording from Xenopus Oocytes
-
Preparation: Oocytes are harvested and prepared for two-electrode voltage-clamp recording.
-
Solutions: The external solution typically contains (in mM): 104 KCl, 2 CaCl2, and 10 HEPES, adjusted to pH 7.4.
-
Voltage Clamp Protocol (for deactivation):
-
Hold the oocyte at a holding potential of 0 mV.
-
Apply a depolarizing pulse to a test potential (e.g., +40 mV) for a sufficient duration (e.g., 4 seconds) to fully activate the channels.
-
Repolarize to various potentials (e.g., -40 mV to -140 mV) for a duration long enough to observe tail current deactivation (e.g., 2.5 seconds).
-
-
Data Acquisition: Record currents before and after the application of this compound.
2. Electrophysiological Recording from HEK Cells
-
Cell Culture: HEK cells stably expressing hERG channels are cultured under standard conditions.
-
Patch Clamp: Whole-cell patch-clamp recordings are performed.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, pH 7.2.
-
-
Voltage Clamp Protocol (Action Potential Clamp):
-
Apply a pre-recorded ventricular action potential waveform as the command voltage.
-
Record the resulting hERG current in the absence and presence of this compound.
-
-
Temperature Control: Maintain the experimental temperature at 37°C for physiological relevance.
Visualizations
Caption: General experimental workflow for assessing this compound effects.
Caption: Simplified mechanism of this compound action on hERG channel deactivation.
Caption: Troubleshooting logic for suboptimal this compound effects.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of RPR-260243 in cardiac cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RPR-260243 in cardiac cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cardiac cells?
A1: this compound is an activator of the hERG (human Ether-à-go-go-related gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr) crucial for cardiac action potential repolarization.[1][2][3] Its primary mechanism involves dramatically slowing the deactivation of the hERG channel and, to a lesser extent, attenuating its inactivation.[1][2] This leads to an enhanced IKr current, which can shorten the cardiac action potential duration.[3][4]
Q2: What are the known off-target effects of this compound on other cardiac ion channels?
A2: Based on available data, this compound appears to be relatively selective for the hERG channel. However, some off-target effects have been noted:
-
L-type Calcium Channels (Cav1.2): this compound has been reported to be a weak inhibitor of the L-type Ca2+ channel.
-
Other Channels: At high concentrations (e.g., 30 µM), this compound may induce a non-specific channel block, leading to a reduction in outward currents.[1]
Specific quantitative data on the effects of this compound on other key cardiac ion channels, such as the fast sodium channel (Nav1.5) and the slow delayed rectifier potassium channel (KCNQ1/KCNE1), are limited in publicly available literature. Researchers are encouraged to evaluate these potential off-target effects empirically.
Q3: What is the therapeutic potential of this compound?
A3: Due to its ability to enhance IKr and shorten the action potential duration, this compound has been investigated as a potential antiarrhythmic agent, particularly for the treatment of Long QT Syndrome (LQTS).[3][4] Studies in zebrafish models with drug-induced arrhythmia have shown that this compound can restore a normal heart rhythm.[1][3]
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on cardiac ion channels.
Table 1: Effects of this compound on hERG (IKr) Channel Kinetics
| Parameter | EC50 | Cell System | Reference |
| Slowing of Deactivation | ~7.9 - 8.0 µM | Xenopus oocytes | [1] |
| Enhancement of Peak Tail Current | ~15.0 µM | Xenopus oocytes | [1] |
Table 2: Off-Target Effects of this compound on Other Cardiac Ion Channels
| Channel | Effect | Concentration | % Inhibition/Activation | Cell System | Reference |
| L-type Ca2+ (Cav1.2) | Weak Inhibition | 10 µM | ~10% | Not Specified | |
| Na+ Channel (Nav1.5) | No significant effect reported | Not Specified | Not Specified | Not Specified | |
| K+ Channel (KCNQ1/KCNE1) | No significant effect reported | Not Specified | Not Specified | Not Specified |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to assess the potential off-target effects of this compound in cardiac cells, along with troubleshooting guides for common issues.
Electrophysiology: Patch-Clamp Analysis of Cardiac Ion Currents
This protocol is for whole-cell voltage-clamp recordings from isolated cardiomyocytes or stable cell lines expressing specific cardiac ion channels.
-
Cell Preparation:
-
Isolate primary cardiomyocytes from animal models (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Alternatively, use a stable cell line (e.g., HEK293) expressing the human cardiac ion channel of interest (e.g., Nav1.5, Cav1.2, KCNQ1/KCNE1).
-
Plate cells on glass coverslips suitable for patch-clamp recording.
-
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for K+ currents): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Note: Solution compositions should be optimized for the specific ion channel being studied.
-
-
Recording:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the appropriate internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a single, healthy cardiomyocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit and measure the current of interest (e.g., INa, ICa,L, IKs).
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable or low-resistance seal | Unhealthy cells; Debris on cell membrane or pipette tip; Mechanical vibration. | Use healthy, viable cells; Ensure clean solutions and fire-polished pipettes; Isolate the setup from vibrations. |
| Noisy recording | Poor grounding; High pipette resistance; Low seal resistance. | Check and improve the grounding of all equipment; Use lower resistance pipettes (2-4 MΩ); Ensure a high-resistance seal (>1 GΩ). |
| Current rundown (gradual decrease over time) | "Washout" of essential intracellular components; Cell dialysis with pipette solution. | Use perforated patch-clamp technique; Include ATP and GTP in the internal solution to support cell metabolism. |
| Inconsistent drug effects | Inaccurate drug concentration; Incomplete solution exchange; Drug degradation. | Prepare fresh drug solutions daily; Ensure complete perfusion of the recording chamber; Protect light-sensitive compounds. |
Cell Viability Assays
These colorimetric assays assess the overall health of cardiac cells following exposure to this compound.
-
Cell Plating: Seed cardiomyocytes in a 96-well plate at an optimal density and allow them to adhere and recover.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a predetermined duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination of media or reagents; Phenol red in the media. | Use sterile techniques; Use phenol red-free media for the assay. |
| Low signal or poor dynamic range | Suboptimal cell number; Insufficient incubation time with MTT. | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours). |
| Inconsistent results between wells | Uneven cell plating; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before plating; Use calibrated pipettes; Avoid using the outer wells of the plate. |
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
-
Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or coverslips.
-
Dye Loading: Incubate cells with Fura-2 AM (a ratiometric calcium indicator) in a suitable buffer for 30-60 minutes at room temperature or 37°C.
-
De-esterification: Wash the cells and allow 30 minutes for cellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with an excitation wavelength switcher and a sensitive camera.
-
Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and collect the emission at ~510 nm.
-
Record baseline fluorescence ratios (F340/F380).
-
Perfuse the cells with this compound and record changes in the fluorescence ratio, which reflects changes in [Ca2+]i.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low fluorescence signal | Incomplete dye loading; Dye leakage from cells. | Optimize loading time and temperature; Use probenecid to inhibit dye extrusion. |
| High background fluorescence | Incomplete de-esterification of Fura-2 AM; Autofluorescence. | Allow sufficient time for de-esterification; Record and subtract background fluorescence from a cell-free region. |
| Phototoxicity or photobleaching | Excessive excitation light intensity or duration. | Reduce excitation light intensity; Use a neutral density filter; Minimize exposure time. |
| Compartmentalization of the dye | Dye sequestration in organelles (e.g., mitochondria). | Load cells at a lower temperature (e.g., room temperature); Use a non-ionic surfactant like Pluronic F-127 during loading. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound on the hERG channel.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: RPR-260243 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RPR-260243 in patch clamp recordings. The information is tailored for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of the hERG (human Ether-à-go-go-related gene) potassium channel, also known as KCNH2.[1] Its primary mechanism of action involves slowing the deactivation of the hERG channel and shifting the voltage dependence of inactivation to more positive potentials.[2][3] This dual effect leads to an overall increase in hERG channel current.[2]
Q2: What are the expected effects of this compound on hERG currents in a voltage clamp recording?
In a typical voltage clamp experiment on cells expressing hERG channels, application of this compound is expected to:
-
Slow the deactivation tail current: The decay of the tail current upon repolarization will be significantly slower in the presence of this compound.[2][4]
-
Increase the peak current amplitude: Depending on the voltage protocol, you may observe an increase in the peak outward current.[4]
-
Shift the voltage-dependence of inactivation: The voltage at which half of the channels are inactivated will shift to more positive potentials.[3]
Q3: In which expression systems has this compound been successfully used for patch clamp studies?
This compound has been successfully used in patch clamp studies with hERG channels heterologously expressed in Xenopus laevis oocytes.[3]
Troubleshooting Guide
This guide addresses common issues encountered during patch clamp recordings with this compound.
| Problem | Possible Cause | Suggested Solution |
| No discernible effect of this compound on hERG currents. | Incorrect compound concentration: The concentration of this compound may be too low to elicit a response. | Verify the final concentration of this compound in your bath solution. The EC50 for its effect on deactivation has been reported to be in the micromolar range.[4] |
| Compound degradation: this compound solution may have degraded. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. | |
| Low hERG expression: The expression level of hERG channels in your cells may be too low to detect a significant current. | Confirm hERG expression using a positive control or another established hERG activator. Optimize your transfection or expression protocol to increase channel density. | |
| Incorrect voltage protocol: The voltage protocol used may not be optimal for observing the effects of this compound. | Use a voltage protocol that allows for clear visualization of the deactivation tail current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to record the tail current. | |
| Unstable recordings or loss of seal upon this compound application. | Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cell membrane or the seal. | Ensure the final concentration of the solvent in the recording solution is minimal (typically ≤0.1%) and does not affect cell health or seal stability. Run a vehicle control to test the effect of the solvent alone. |
| Compound precipitating in the recording solution: this compound may not be fully dissolved at the working concentration. | Visually inspect the recording solution for any signs of precipitation. Consider using a different solvent or adjusting the final concentration. | |
| High variability in the effect of this compound between cells. | Inconsistent compound application: The perfusion system may not be delivering the compound consistently to all cells. | Ensure your perfusion system provides rapid and complete exchange of the bath solution around the patched cell. |
| Cell-to-cell variability in hERG expression: The level of hERG expression can vary significantly between individual cells. | Analyze data from a sufficient number of cells to obtain statistically meaningful results. Consider using a stable cell line with consistent hERG expression. |
Experimental Protocols
Whole-Cell Voltage Clamp Recording of hERG Channels in Xenopus Oocytes
This protocol provides a general framework for recording hERG currents and assessing the effect of this compound.
1. Oocyte Preparation:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding the hERG channel.
- Incubate oocytes for 2-5 days at 16-18°C in ND96 solution.
2. Solutions:
- External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.5 with NaOH.
- Internal Solution (Pipette Solution): 100 mM KCl, 10 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.
3. Recording Procedure:
- Place an oocyte in the recording chamber and perfuse with external solution.
- Pull borosilicate glass pipettes to a resistance of 0.5-2 MΩ when filled with internal solution.
- Establish a gigaohm seal and obtain the whole-cell configuration.
- Hold the membrane potential at -80 mV.
- Apply a voltage protocol to elicit hERG currents. A typical protocol is a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -120 mV for 4 seconds to record the deactivation tail current.
- Record baseline currents in the external solution.
- Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.
- Wash out the compound with the external solution to observe reversibility.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the hERG channel.
Experimental Workflow
Caption: Workflow for a typical this compound patch clamp experiment.
Troubleshooting Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RPR-260243 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RPR-260243 in electrophysiology experiments. Our aim is to help you avoid common artifacts and ensure high-quality data acquisition.
Troubleshooting Guides
Even with careful experimental design, artifacts can arise. This section provides a systematic approach to identifying and resolving common issues encountered during electrophysiology recordings involving this compound.
Issue 1: High-Frequency Noise in Recordings After this compound Application
Question: After applying this compound, I observe high-frequency noise in my recordings. What is the likely source and how can I fix it?
Answer: While this compound itself is not known to directly generate high-frequency noise, its application can coincide with environmental or setup-related issues that cause such artifacts. High-frequency noise is often due to environmental electrical interference.
Troubleshooting Steps:
-
Identify and Isolate Noise Sources: Systematically turn off non-essential electrical equipment in the recording room to identify the source of the interference. Common culprits include centrifuges, vortexers, and personal electronics.[1]
-
Check Grounding: Ensure all components of your electrophysiology rig (amplifier, microscope, perfusion system, Faraday cage) are connected to a single, common ground point to prevent ground loops.[1] A floating ground is a very common cause of wide-band noise.
-
Inspect the Faraday Cage: Verify that the Faraday cage is properly sealed to shield the setup from external electromagnetic interference.
-
Optimize Cable Management: Keep all cables, especially the headstage and reference electrode cables, as short as possible to minimize their function as antennae for environmental noise.[2]
Issue 2: Slow Baseline Drift or Sudden Shifts After Perfusing this compound
Question: My baseline is drifting or suddenly shifting after perfusing this compound. What should I check?
Answer: Baseline instability can be caused by several factors, and the introduction of a new solution can often highlight underlying issues.
Troubleshooting Steps:
-
Check for Liquid Junction Potential Changes: A change in the ionic composition of the extracellular solution upon this compound application can alter the liquid junction potential at the reference electrode.
-
Solution: Use a salt bridge with the same solution as your bath or ensure your reference electrode is stable in the presence of the drug and its vehicle.
-
-
Verify Mechanical Stability: The perfusion system can introduce vibrations or slight movements of the preparation or electrode.
-
Solution: Ensure your preparation is securely held in the recording chamber and check for any movement in the micromanipulator. Minimize the perfusion flow rate to a level that still allows for adequate solution exchange.[1]
-
-
Assess Electrode Stability: Loose electrode contact with the preparation can lead to slow drifts or sudden "electrode pops".[3]
-
Solution: Ensure your recording and reference electrodes are securely positioned and have a stable interface with your preparation.
-
-
Monitor for Temperature Fluctuations: Even minor temperature changes in the recording chamber can cause baseline drift.
-
Solution: Ensure your perfusion solution is maintained at a stable temperature.[2]
-
-
Consider Compound Equilibration: Some compounds require time to reach a steady-state effect.
-
Solution: Allow for a longer baseline recording period after drug application to see if the drift stabilizes.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on hERG channels?
A1: this compound is a type 1 hERG channel activator.[4] Its primary mechanism involves binding to a site at the interface between the pore and the voltage sensor of the hERG channel.[4] This binding slows the channel's deactivation rate and shifts the voltage dependence of inactivation to more positive potentials.[5][6]
Q2: What are the expected effects of this compound on hERG currents in a voltage-clamp experiment?
A2: Application of this compound is expected to cause a significant slowing of the deactivation tail current.[4][5] It also enhances the peak current magnitude by reducing inactivation.[6]
Q3: Are there any known off-target effects of this compound that could interfere with my electrophysiology recordings?
A3: The available literature primarily focuses on the specific action of this compound on hERG channels. While comprehensive off-target screening data is not detailed in the provided search results, its described mechanism of action is highly specific to the gating properties of hERG channels.
Q4: How can I be sure that the observed effects are due to this compound and not an artifact?
A4: To confirm the specificity of this compound's effects, consider the following controls:
-
Vehicle Control: Apply the vehicle solution (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration to ensure it has no effect on the recorded currents.
-
Use of a Known hERG Blocker: After observing the effects of this compound, co-application with a potent hERG blocker like dofetilide should reverse the effects of this compound.[7][8]
Data Presentation
Table 1: Quantitative Effects of this compound on hERG Channel Kinetics
| Parameter | Species/Cell Line | EC50 | Effect | Reference |
| Deactivation (τdeact) | Xenopus oocytes (WT hERG1a) | 7.9 ± 1.0 µM | Slows deactivation rate | [5] |
| Peak Tail Current (Itail-peak) | Xenopus oocytes (WT hERG1a) | 15.0 ± 1.9 µM | Enhances current magnitude | [5] |
| Peak Current (Ipeak) | Xenopus oocytes (WT hERG1a) | 8.2 ± 1.0 µM | Enhances current magnitude | [5] |
Experimental Protocols
Protocol 1: Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from studies characterizing the effects of this compound on hERG channels expressed in Xenopus laevis oocytes.[6]
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired hERG channel subunit(s). Oocytes are then incubated for 2-5 days to allow for channel expression.
-
Recording Solution: The standard recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.5 with NaOH.
-
Voltage-Clamp Protocol for Deactivation:
-
Hold the oocyte at a holding potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate the channels.
-
Repolarize to potentials ranging from -120 mV to -40 mV in 10 mV increments to elicit tail currents.
-
The rate of deactivation can be determined by fitting the tail currents to an exponential function.
-
-
Drug Application: this compound is prepared as a stock solution in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the recording solution. The solution is perfused over the oocyte.
Protocol 2: Whole-Cell Patch-Clamp in HEK293 Cells
This protocol is based on studies investigating this compound effects in a mammalian cell line.[7]
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with the plasmid(s) encoding the hERG channel subunits.
-
Electrophysiology Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.
-
-
Voltage-Clamp Protocol for Activation and Deactivation:
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing steps from -70 mV to +60 mV in 10 mV increments for 500 ms.
-
Repolarize to -50 mV to measure tail currents.
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data is analyzed to determine current-voltage relationships, activation and inactivation curves, and deactivation time constants.
Visualizations
Caption: Mechanism of action of this compound on the hERG channel.
Caption: Troubleshooting workflow for common electrophysiology artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neuroscience Grrl [neurosciencegrrl.net]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
RPR-260243 Technical Support Center: Minimizing Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on using RPR-260243 while minimizing the potential for off-target binding. The information is presented in a question-and-answer format to directly address common experimental concerns.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its mechanism of action?
This compound is an activator of the human Ether-à-go-go-related gene 1 (hERG1) potassium channel, also known as KCNH2 or K_v_11.1.[1][2][3][4][5][6] Its primary mechanism of action is to slow the deactivation of the hERG1 channel, which enhances the potassium current.[1][2][3][4][5][7] This modulation of the hERG1 channel is being investigated for its therapeutic potential in conditions like Long QT Syndrome.[3][4][6]
Q2: What is the recommended concentration range for this compound to achieve on-target effects with minimal off-target binding?
Based on available data, a concentration range of 1 µM to 10 µM is recommended for most in vitro applications to achieve significant activation of the hERG1 channel while maintaining reasonable specificity. One study suggests that at a concentration of 10 µM, the effect of this compound is reasonably specific to hERG channel deactivation.[8] It is crucial to perform a concentration-response curve in your specific experimental system to determine the optimal concentration.
Q3: Is there a known off-target profile for this compound?
Currently, a comprehensive off-target binding profile for this compound across a broad panel of receptors, kinases, and other enzymes is not publicly available. However, studies have indicated that this compound has little effect on other cardiac ion channels.[8] Specifically, no activating effects were observed on the closely related ERG3 (K_v_11.3) channel.[9]
Q4: Are there any known off-target effects at higher concentrations?
Yes, at concentrations of 30 µM and above , there is evidence suggesting a potential for hERG channel block.[7] This can be considered a non-specific effect on the primary target and may confound experimental results. Therefore, it is advisable to avoid concentrations in this range unless specifically investigating this blocking effect.
Quantitative Data Summary
The following tables summarize the key quantitative data for the on-target activity of this compound on the hERG1 channel.
| Parameter | Value (µM) | Cell System | Measurement |
| EC50 | 7.9 ± 1.0 | Xenopus oocytes | Slowing of deactivation rate |
| EC50 | 8.2 ± 1.0 | Xenopus oocytes | Increase in peak current (Ipeak) |
| EC50 | 15.0 ± 1.9 | Xenopus oocytes | Increase in tail current (Itail-peak) |
Data sourced from Zangerl-Plessl et al. (2023).[7]
Experimental Protocols
Determining the Optimal Concentration of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general framework for establishing a concentration-response curve for this compound's effect on hERG1 channels expressed in Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human hERG1 channel.
-
Incubate the oocytes for 2-4 days at 16-18°C to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ) to voltage-clamp the oocyte membrane potential.
-
Use a commercial amplifier for data acquisition and analysis.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.
-
Follow with a repolarizing step to -50 mV to measure the peak tail current.
-
To measure the rate of deactivation, apply a series of repolarizing pulses to various voltages (e.g., -120 mV to -40 mV).
-
-
Concentration-Response Experiment:
-
Record baseline hERG currents in the absence of the compound.
-
Prepare a series of dilutions of this compound in the recording solution (e.g., ranging from 0.1 µM to 100 µM).
-
Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before recording.
-
Wash out the compound to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the desired parameter (e.g., peak tail current amplitude, time constant of deactivation) at each concentration.
-
Normalize the response at each concentration to the baseline response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 and Hill coefficient.
-
Visualizations
Caption: Mechanism of action of this compound on the hERG1 potassium channel gating cycle.
Caption: Workflow for determining the optimal this compound concentration for an experiment.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cipaproject.org [cipaproject.org]
- 6. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concatenated hERG1 tetramers reveal stoichiometry of altered channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG Activator RPR260243. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
RPR-260243 Technical Support Center: Cellular Assay Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective delivery of RPR-260243 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the human Ether-à-go-go-related gene 1 (hERG1) potassium channel.[1][2] Its primary mechanism of action is to slow the deactivation of the hERG1 channel, which increases the overall current and affects cardiac repolarization.[3][4][5] It binds to a pocket at the intracellular ends of the S5 and S6 helices of a single subunit of the channel.[3][5] This interaction hinders the conformational changes required for the channel to close.[4]
Q2: What are the typical cellular assays used to study this compound?
The most common cellular assays for this compound are electrophysiological recordings, such as two-microelectrode voltage-clamp in Xenopus laevis oocytes and whole-cell patch-clamp in mammalian cell lines like HEK293 cells expressing hERG1 channels.[1][6] These assays directly measure the effects of the compound on ion channel function.
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] It is crucial to ensure the compound is fully dissolved before further dilution.
Q4: What is the recommended final concentration of this compound in cellular assays?
The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. The half-maximal effective concentration (EC50) for slowing deactivation is approximately 7.9 µM, while the EC50 for its effect on peak tail current is around 15.0 µM.[3][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Compound Precipitation: this compound may have limited solubility in aqueous solutions, leading to precipitation when diluted from the DMSO stock into the assay buffer. | - Visually inspect the final solution for any precipitates. - Prepare fresh dilutions for each experiment. - Consider a final DMSO concentration of ≤0.1% to maintain solubility, ensuring this concentration does not affect your cells. |
| Inadequate Cellular Uptake: The compound may not be effectively crossing the cell membrane.[8] | - While this compound acts on an extracellularly accessible part of the channel, ensure that the perfusion of the compound is sufficient to reach the binding site. - Increase the incubation time to allow for sufficient compound-channel interaction. | |
| Incorrect Target Expression: The cells may not be expressing functional hERG1 channels. | - Verify hERG1 expression using methods like Western blotting or immunofluorescence. - Functionally validate the channels by recording baseline potassium currents before compound application. | |
| High variability between replicate wells or experiments | Inconsistent Compound Delivery: Inaccurate pipetting or uneven mixing of the compound in the assay plate can lead to variable concentrations.[9] | - Use calibrated pipettes and ensure thorough but gentle mixing after adding this compound to the wells. - For plate-based assays, avoid using the outer wells which are more prone to evaporation (the "edge effect").[9] |
| Cell Health and Density: Variations in cell health, passage number, or seeding density can significantly impact assay results.[9][10] | - Maintain a consistent cell culture practice, using cells within a similar passage number range for all experiments. - Ensure uniform cell seeding density across all wells. - Regularly check for signs of contamination or poor cell health.[11] | |
| Unexpected cellular toxicity | High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells. | - Ensure the final DMSO concentration in your assay medium is at a non-toxic level, typically below 0.5%. Perform a vehicle control to assess the effect of DMSO alone. |
| Off-target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | - Perform a dose-response curve to identify the optimal concentration range that elicits the desired effect without causing significant cell death. |
Quantitative Data Summary
The following table summarizes the reported EC50 values for the key effects of this compound on hERG1 channels.
| Effect | EC50 Value (µM) | Cell System | Reference |
| Slowing of Deactivation Rate | 7.9 ± 1.0 | Xenopus oocytes | [3] |
| Increase in Peak Tail Current (Itail-peak) | 15.0 ± 1.9 | Xenopus oocytes | |
| Increase in Peak Current (Ipeak) | 8.2 ± 1.0 | Xenopus oocytes |
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound for Electrophysiology Assays
This protocol is adapted from studies using two-microelectrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in HEK293 cells.[6]
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in the external bath solution.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure the final DMSO concentration in the external solution is low (e.g., ≤0.1%).
-
-
Compound Application:
-
Establish a stable baseline recording of the cellular response (e.g., hERG1 current) in the external solution alone.
-
Apply the this compound working solution to the cells via perfusion of the recording chamber.
-
Allow for a sufficient incubation period (e.g., 5 minutes) for the compound to exert its effect before recording the post-treatment response.[6]
-
Visualizations
Caption: Mechanism of action of this compound on the hERG potassium channel.
References
- 1. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 8. thermofisher.com [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Interpreting unexpected results in RPR-260243 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RPR-260243. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Question 1: We are not observing the expected significant slowing of hERG channel deactivation after applying this compound.
Possible Causes and Solutions:
-
Suboptimal Compound Concentration: The effects of this compound are concentration-dependent. A low concentration may not be sufficient to induce a significant effect.
-
Recommendation: Perform a concentration-response curve to determine the optimal concentration for your experimental system. The reported EC50 for slowing the rate of deactivation is approximately 7.9 µM.[1]
-
-
hERG Channel Variant: The specific variant of the hERG channel being used can influence the efficacy of this compound. For instance, certain mutations or truncations in the hERG channel can alter its sensitivity to the compound.
-
Recommendation: Verify the full sequence of your hERG channel construct. Be aware that this compound's effect on deactivation is attenuated or abolished in channels with C-terminal truncations.[2]
-
-
Experimental Temperature: Electrophysiological properties of ion channels are temperature-sensitive.
-
Recommendation: Ensure your experiments are conducted at a consistent and reported temperature. Most in vitro studies are performed at room temperature (around 21°C) or physiological temperature (37°C).
-
-
Voltage Protocol: The voltage protocol used to elicit and measure channel currents is critical.
-
Recommendation: Use a standard voltage protocol for assessing deactivation. This typically involves a depolarizing pulse to activate the channels, followed by repolarization to various negative potentials to measure the tail currents.
-
Question 2: We observe a decrease in the peak outward hERG current at positive potentials after applying this compound, which was unexpected.
Possible Cause and Solution:
-
High Compound Concentration: At higher concentrations (e.g., 30 µM), this compound has been observed to reduce the magnitude of outward hERG currents at positive test potentials.[2] This may be due to a channel block mechanism at these higher concentrations.
-
Recommendation: If the reduction in peak current is confounding your results, consider using a lower concentration of this compound that is still effective in slowing deactivation but has a minimal impact on the peak outward current.
-
Question 3: The effect of this compound on the voltage dependence of inactivation is less pronounced than expected.
Possible Cause and Solution:
-
Stoichiometry of Binding: The effect of this compound on inactivation has a different stoichiometric requirement than its effect on deactivation. A single wild-type subunit within a concatenated tetramer is sufficient to achieve a near-maximal shift in the voltage dependence of inactivation.[3] However, the overall effect might be less prominent compared to the profound slowing of deactivation.
-
Recommendation: Carefully analyze the shift in the voltage-dependence of inactivation. Do not solely rely on this parameter to gauge the activity of this compound, as its primary mechanism is the slowing of deactivation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Type 1 hERG channel activator.[4] Its primary mechanism of action is to dramatically slow the rate of hERG channel deactivation (closure) and, to a lesser extent, attenuate channel inactivation by shifting the voltage dependence of inactivation to more positive potentials.[1][4]
Q2: What is the known binding site of this compound on the hERG channel?
A2: this compound is thought to bind to a hydrophobic pocket located at the intracellular ends of the S5 and S6 helices of a single subunit of the hERG channel.[2] This binding is believed to interfere with the normal interactions between the S5 and S6 domains, thereby slowing the conformational changes required for channel closure.
Q3: Are there any known off-target effects of this compound?
A3: this compound has been reported to be highly specific for hERG channels, with no activating effects observed on other closely related voltage-gated channels such as ERG3 (KV11.3).[5][6]
Q4: Can this compound be used to study mutant hERG channels?
A4: Yes, this compound is a valuable tool for studying mutant hERG channels. For example, it has been shown to rescue the accelerated deactivation gating of the R56Q long QT syndrome-causing mutation.[7] However, it is important to note that the effects of this compound can be altered or abolished by certain mutations, particularly in the C-terminus of the channel.[2]
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on hERG Channel Kinetics
| Parameter | EC50 (µM) | Hill Coefficient (nH) | Reference |
| Peak Tail Current (Itail-peak) | 15.0 ± 1.9 | 1.3 ± 0.04 | [1] |
| Peak Current (Ipeak) | 8.2 ± 1.0 | 1.2 ± 0.06 | [1] |
| Deactivation Time Constant (τdeact) at -60 mV | 7.9 ± 1.0 | 1.9 ± 0.1 | [1] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a generalized procedure based on methodologies frequently cited in the literature for studying this compound's effects on hERG channels expressed in Xenopus oocytes.
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the hERG channel of interest.
-
Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with extracellular solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Use a commercial two-electrode voltage-clamp amplifier to control the membrane potential and record the resulting currents.
-
-
Voltage Protocols:
-
To measure the effect on deactivation:
-
Hold the membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing step (e.g., to +20 mV for 1-2 seconds) to activate the channels.
-
Repolarize the membrane to a range of test potentials (e.g., from -120 mV to -40 mV) to record the deactivating tail currents.
-
-
To measure the effect on the voltage-dependence of inactivation:
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing prepulses to various potentials to induce inactivation.
-
Follow with a test pulse to a fixed potential (e.g., +20 mV) to measure the available current.
-
-
-
Data Analysis:
-
Fit the deactivating tail currents to a single or double exponential function to determine the deactivation time constant(s) (τ).
-
Plot the normalized tail current amplitudes as a function of the prepulse potential to determine the voltage at which half of the channels are inactivated (V0.5).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the hERG potassium channel gating.
Caption: A typical experimental workflow for assessing the effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concatenated hERG1 tetramers reveal stoichiometry of altered channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG Activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Validation & Comparative
A Comparative Guide to hERG Channel Activators: RPR-260243 vs. PD-118057
This guide provides a detailed comparison of two prominent human Ether-à-go-go-Related Gene (hERG) potassium channel activators: RPR-260243 and PD-118057. The hERG channel is critical for cardiac repolarization, and its activators are of significant interest for their potential therapeutic applications in conditions like Long QT Syndrome (LQTS).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms, quantitative performance, and experimental protocols related to these compounds.
Mechanism of Action: Two Distinct Classes of hERG Activators
This compound and PD-118057 are classified into two different types of hERG channel activators based on their distinct mechanisms of action.[1][3]
This compound is a Type 1 hERG activator .[1][4] Its primary mechanism involves a dramatic slowing of the channel's deactivation kinetics.[2][5][6][7] This means that once the channel is open, it closes much more slowly in the presence of this compound, leading to an increased potassium ion (K+) efflux and a shortening of the action potential duration.[5][7][8] Additionally, this compound can also attenuate P-type inactivation, further contributing to the enhanced hERG current.[1][3][6]
PD-118057 , in contrast, is classified as a Type 2 hERG activator .[1][3] Its main effect is to attenuate the rapid P-type inactivation of the hERG channel.[1][3][4] It achieves this by shifting the voltage dependence of inactivation to more positive potentials.[1][4] Unlike this compound, PD-118057 does not significantly affect the deactivation rate of the channel.[1][3]
The distinct binding sites of these two compounds on the hERG channel protein underlie their different mechanisms. This compound is thought to bind at the interface between the pore and the voltage sensor, near the intracellular ends of the S5 and S6 transmembrane segments of a single subunit.[1][2][4][9][10] This position allows it to interfere with the conformational changes required for the channel to close.[4][6] PD-118057, on the other hand, binds closer to the selectivity filter, in a hydrophobic pocket formed by the pore helix (F619) of one subunit and the S6 segment (L646) of an adjacent subunit.[1][3] This interaction directly interferes with the inactivation process.[1]
Quantitative Performance Comparison
The following tables summarize the quantitative data on the effects of this compound and PD-118057 on hERG channel function, as determined by electrophysiological experiments.
Table 1: Effect on hERG Current Magnitude and Deactivation
| Parameter | This compound | PD-118057 | Reference |
| Effect on Peak Tail Current | Little effect on amplitude | Increases peak tail current in a dose-dependent manner | [7][11] |
| 5.5 ± 1.1% increase at 1 µM | [11] | ||
| 44.8 ± 3.1% increase at 3 µM | [11] | ||
| 111.1 ± 21.7% increase at 10 µM | [11] | ||
| 136.0 ± 9.5% increase in peak outward current at 10 µM | [1] | ||
| EC50 for Deactivation Slowing | 7.9 ± 1.0 µM (at -60 mV) | Not applicable (does not significantly slow deactivation) | [6][12] |
| EC50 for Ipeak | 8.2 ± 0.8 µM | Not reported | [6][12] |
| EC50 for Itail-peak | 15.0 ± 1.9 µM | Not reported | [6][12] |
Table 2: Effect on hERG Channel Gating Parameters
| Parameter | This compound | PD-118057 | Reference |
| Voltage Dependence of Activation (V0.5) | No significant effect | Small depolarizing shift (5.0 ± 1.1 mV at 10 µM) | [1][7] |
| Voltage Dependence of Inactivation (V0.5) | Positive shift | Positive shift (+19 mV at 10 µM) | [1][6] |
| Deactivation Kinetics | Dramatically slows deactivation | Minor effects | [1][2][7] |
| Inactivation Onset | Not the primary effect | Concentration-dependent slowing (time constant increased from 4.6 ± 0.2 ms to 7.8 ± 0.4 ms at 0 mV with 10 µM) | [1] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. The following is a generalized protocol based on methodologies described in the cited literature.
Objective: To measure the effects of this compound and PD-118057 on hERG channel currents expressed in a heterologous expression system (e.g., HEK 293 cells or Xenopus oocytes).
Materials:
-
Cells stably expressing hERG channels (e.g., HEK 293-hERG) or Xenopus oocytes injected with hERG cRNA.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
This compound and PD-118057 stock solutions (e.g., in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: hERG-expressing cells are cultured and plated on glass coverslips. For Xenopus oocytes, cRNA is injected and the oocytes are incubated to allow for channel expression.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
A micropipette is filled with the internal solution and mounted on the headstage of the patch-clamp amplifier.
-
Under microscopic guidance, the pipette tip is brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.
-
-
Voltage-Clamp Protocols:
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
To study the effects on activation and deactivation, a series of depolarizing voltage steps are applied, followed by a repolarizing step to elicit tail currents. For example, cells can be depolarized to various potentials (e.g., from -60 mV to +40 mV) for a set duration, followed by a step back to a negative potential (e.g., -70 mV) to record the tail currents.[4]
-
To assess inactivation, a two-pulse protocol is typically used. A conditioning pulse to a depolarized potential is followed by a test pulse to a fixed potential to measure the extent of channel inactivation.
-
-
Compound Application:
-
Baseline hERG currents are recorded in the external solution.
-
The external solution is then exchanged for a solution containing the desired concentration of this compound or PD-118057.
-
Currents are recorded again in the presence of the compound to determine its effects. A concentration-response curve can be generated by applying a range of compound concentrations.
-
-
Data Analysis:
-
Current amplitudes (peak and tail currents) are measured.
-
The time course of current activation, deactivation, and inactivation are fitted with exponential functions to determine the kinetics.
-
Conductance-voltage (G-V) relationships are plotted to determine the voltage dependence of activation.
-
Steady-state inactivation curves are plotted to determine the voltage dependence of inactivation.
-
Selectivity:
Both this compound and PD-118057 have been shown to be selective for the hERG channel, with no significant effects on other cardiac ion channels such as the human cardiac Na+ channel or the KCNQ1/KCNE1 K+ channel at concentrations where they activate hERG.[2][11][13]
Conclusion
This compound and PD-118057 represent two distinct classes of hERG channel activators with different mechanisms of action and electrophysiological profiles. This compound primarily acts by slowing deactivation, while PD-118057 attenuates inactivation. The choice between these compounds will depend on the specific research question and the desired modulation of hERG channel gating. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at understanding the pharmacology of the hERG channel and developing novel therapeutic strategies for cardiac arrhythmias.
References
- 1. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 13. PD 118057 | CAS 2830313674-97-4 | PD118057 | Tocris Bioscience [tocris.com]
A Comparative Guide to the Mechanisms of hERG Activators: RPR-260243 and NS1643
For Researchers, Scientists, and Drug Development Professionals
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction can lead to serious cardiac arrhythmias, such as Long QT Syndrome (LQTS).[1][2][3] Consequently, activators of the hERG channel have emerged as promising therapeutic agents. This guide provides a detailed comparison of two such activators, RPR-260243 and NS1643, focusing on their distinct mechanisms of action, supported by experimental data.
Overview of this compound and NS1643
Both this compound and NS1643 are small molecules that enhance the activity of hERG (KV11.1) channels, but they achieve this through different modulatory effects on the channel's gating kinetics.[2][3][4][5] this compound is primarily classified as a Class 1 hERG activator, characterized by its profound slowing of the channel's deactivation rate.[1][2] In contrast, NS1643's mechanism is more complex, involving a shift in the voltage-dependence of inactivation to more positive potentials.[3]
Comparative Mechanism of Action
The primary molecular target for both compounds is the hERG potassium channel. However, their binding sites and subsequent effects on channel conformation and function differ significantly.
This compound:
-
Binding Site: this compound is thought to bind to a hydrophobic pocket at the interface between two adjacent hERG1 subunits.[6] More specifically, all-atom molecular dynamics simulations suggest it binds to a pocket at the intracellular ends of the S5 and S6 helices of a single subunit.[7][8]
-
Primary Mechanism: The principal effect of this compound is a dramatic slowing of the deactivation rate of the hERG channel.[4][9] It also slightly attenuates inactivation.[2] This slowing of deactivation is believed to be mediated by the disruption of normal S5-S6 interactions required for the closure of the helix bundle crossing gate.[7] The ability of this compound to slow deactivation requires an intact C-terminus of the channel protein.[7][9]
-
Specificity: this compound exhibits high specificity for the hERG channel, with no significant activating effects on other closely related potassium channels like ERG3 (KV11.3).[1]
NS1643:
-
Binding Site: The binding site for NS1643 is proposed to be a pocket near the extracellular ends of the S5 and S6 segments of two adjacent hERG1 channel subunits.[3] This location is distinct from the binding site of this compound.[3]
-
Primary Mechanism: NS1643 increases hERG currents by shifting the voltage-dependence of inactivation to more positive potentials.[3] It also slows the rate of hERG inactivation.[10]
-
Broader Effects: Beyond its direct effects on hERG channels, NS1643 has been shown to have anti-cancer properties. In breast cancer cells, it can induce a Ca2+-dependent production of reactive oxygen species (ROS), leading to DNA damage and cellular senescence.[11] It has also been shown to activate an AMPK-dependent signaling pathway leading to autophagy in melanoma cells.[12]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and NS1643 based on available experimental data.
| Parameter | This compound | NS1643 |
| Primary Target | hERG (KV11.1) Potassium Channel | hERG (KV11.1) Potassium Channel |
| EC50 (hERG activation) | ~7.9 - 15 µM | 10.5 µM[5][10][13] |
| Primary Gating Effect | Slows deactivation[4][9] | Shifts voltage-dependence of inactivation[3] |
| Effect on Deactivation | Dramatically slows deactivation rate[4][9] | Slows deactivation kinetics[14][15] |
| Effect on Inactivation | Attenuates inactivation[2] | Shifts voltage-dependence to more positive potentials[3] |
| Effect on Activation | No significant effect on steady-state activation | Shifts voltage dependence of activation to more negative potentials[14] |
| Other Reported Effects | Anti-arrhythmic activity in zebrafish hearts[16] | Inhibits breast cancer tumor growth[10][11], induces autophagy[12] |
Experimental Protocols
The data presented in this guide are derived from standard electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To characterize the effects of the compounds on the macroscopic currents of heterologously expressed hERG channels.
-
Methodology:
-
Oocytes from Xenopus laevis are harvested and prepared.
-
cRNA encoding the hERG channel is injected into the oocytes.
-
After a period of incubation to allow for channel expression, the oocytes are placed in a recording chamber and perfused with a control external solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
-
A series of voltage protocols are applied to elicit hERG currents, and the resulting currents are recorded.
-
The external solution is then exchanged for one containing the test compound (this compound or NS1643) at a specific concentration.
-
The same voltage protocols are applied, and the effects of the compound on the current characteristics (e.g., amplitude, kinetics of activation, deactivation, and inactivation) are measured and analyzed.[4]
-
Whole-Cell Patch Clamp in Mammalian Cells
-
Objective: To study the effects of the compounds on hERG channels in a mammalian cell expression system, which may more closely mimic the native environment.
-
Methodology:
-
A mammalian cell line (e.g., HEK293 or CHO cells) is transfected with a plasmid containing the cDNA for the hERG channel.
-
After allowing for protein expression, a single cell is selected for recording.
-
A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The transmembrane voltage is controlled, and the resulting ionic currents are recorded.
-
Voltage protocols are applied before and after the application of the test compound to determine its effect on the channel's biophysical properties.[14][17]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Mechanism of this compound action on the hERG channel.
Caption: Dual mechanisms of NS1643: hERG modulation and anticancer effects.
Caption: Typical electrophysiological workflow for compound characterization.
Conclusion
This compound and NS1643, while both activators of the hERG potassium channel, exhibit distinct mechanisms of action. This compound primarily acts by slowing channel deactivation through an intracellular binding site, making it a highly specific modulator of this gating process. NS1643, on the other hand, modulates channel inactivation via a proposed extracellular binding site and has demonstrated broader biological effects, including anticancer activity through the induction of oxidative stress and senescence. Understanding these mechanistic differences is crucial for the targeted development of novel therapeutics for cardiac arrhythmias and potentially for other conditions like cancer. Further research into the precise molecular interactions and downstream signaling of these compounds will continue to illuminate their therapeutic potential.
References
- 1. Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG Activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Determinants of Human ether-à-go-go-Related Gene 1 (hERG1) K+ Channel Activation by NS1643 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS 1643 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. Concatenated hERG1 tetramers reveal stoichiometry of altered channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Activation of hERG3 channel stimulates autophagy and promotes cellular senescence in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NS1643 | Potassium Channel | HER | Autophagy | TargetMol [targetmol.com]
- 14. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]
- 16. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiarrhythmic Potential of RPR-260243: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic effects of RPR-260243 with alternative therapies, supported by available experimental data. The focus is on presenting a clear, data-driven overview to inform preclinical research and drug development in the field of cardiac arrhythmias.
Introduction to this compound
This compound is an activator of the human Ether-à-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[1][2][3] Dysfunction of the hERG channel can lead to long QT syndrome and life-threatening arrhythmias. This compound's primary mechanism of action is to slow the deactivation kinetics of the hERG channel, thereby enhancing the protective IKr current early in the refractory period.[1][2][3] This modulation of the hERG channel presents a novel therapeutic strategy for managing arrhythmias.
Comparative Analysis of Antiarrhythmic Effects
This compound in a Dofetilide-Induced Arrhythmia Model (Zebrafish)
A key study by Shi et al. (2020) investigated the antiarrhythmic properties of this compound in an ex vivo zebrafish heart model where arrhythmias were induced by the Class III antiarrhythmic drug, dofetilide.[1] The quantitative effects of this compound are summarized in the table below.
| Parameter | Effect of Dofetilide (Pro-arrhythmic) | Effect of this compound (Anti-arrhythmic) |
| Ventricular Action Potential Duration (APD) | Prolonged | Abbreviated |
| Action Potential Triangulation | Increased | Reduced |
| Electrical Restitution Slope | Flattened | Steepened |
| Post-Repolarization Refractory Period | - | Increased |
| Rhythm | Induced Arrhythmia (2:1 atrioventricular block) | Restoration of Normal Rhythm |
Data synthesized from Shi et al. (2020).[1]
Profile of Comparator Antiarrhythmic Drugs
Amiodarone and sotalol are widely used Class III antiarrhythmic agents that primarily act by blocking potassium channels to prolong the action potential duration. Their effects have been characterized in various preclinical models.
| Drug | Mechanism of Action | Key Antiarrhythmic Effects in Preclinical Models | Common Preclinical Models |
| Amiodarone | Blocks IKr, IKs, INa, ICa-L; also has α and β-adrenergic blocking properties | Prolongs action potential duration and effective refractory period; slows sinus rate and atrioventricular conduction. | Canine, Rabbit, Rat, Guinea Pig |
| Sotalol | Blocks IKr; also a non-selective β-blocker | Prolongs action potential duration and effective refractory period; reduces heart rate. | Canine, Rabbit, Guinea Pig |
Experimental Protocols
Dofetilide-Induced Arrhythmia in Ex Vivo Zebrafish Heart Model
This protocol is based on the methodology described by Shi et al. (2020).[1]
Objective: To induce a pro-arrhythmic state using dofetilide and to evaluate the antiarrhythmic potential of a test compound (e.g., this compound).
Materials:
-
Adult zebrafish (Danio rerio)
-
Tyrode's solution (containing in mM: 130 NaCl, 2.7 KCl, 1.8 CaCl2, 1 MgCl2, 5.6 glucose, 10 HEPES; pH 7.4)
-
Dofetilide solution
-
This compound solution
-
Optical mapping system with a voltage-sensitive dye (e.g., RH 237)
-
Micropipettes and perfusion system
Procedure:
-
Heart Isolation: Adult zebrafish are euthanized, and their hearts are carefully excised.
-
Cannulation and Perfusion: The isolated heart is cannulated and perfused with oxygenated Tyrode's solution at a constant temperature.
-
Staining: The heart is stained with a voltage-sensitive dye to allow for optical mapping of the action potentials.
-
Baseline Recording: A baseline recording of the heart's electrical activity is obtained using the optical mapping system.
-
Arrhythmia Induction: The heart is perfused with Tyrode's solution containing dofetilide at a concentration known to induce arrhythmias (e.g., 2:1 atrioventricular block).
-
Drug Application: Once a stable arrhythmia is established, the heart is perfused with a solution containing both dofetilide and the test compound (this compound) at the desired concentration.
-
Data Acquisition and Analysis: The electrical activity is continuously recorded. Key parameters such as action potential duration (APD), triangulation, electrical restitution slope, and rhythm are analyzed to determine the effect of the test compound.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Action on the hERG Channel
Caption: this compound binds to the hERG channel, slowing its deactivation and enhancing IKr current.
Experimental Workflow for Validating this compound
Caption: Workflow for assessing the antiarrhythmic effects of this compound in a zebrafish model.
Conclusion
This compound demonstrates promising antiarrhythmic effects in a preclinical model of dofetilide-induced arrhythmia by modulating the hERG potassium channel. Its mechanism of slowing channel deactivation presents a distinct approach compared to traditional Class III antiarrhythmics. However, the current body of evidence is limited, and further studies are warranted to establish a direct comparative efficacy and safety profile against standard-of-care antiarrhythmic drugs in a wider range of preclinical models. Such studies will be crucial for positioning this compound in the therapeutic landscape for cardiac arrhythmias.
References
- 1. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 2. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
A Comparative Guide to hERG Channel Modulators: RPR-260243 vs. ICA-105574
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent research compounds, RPR-260243 and ICA-105574, known for their distinct modulatory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the differential mechanisms and potencies of these molecules is critical for advancing research in cardiac electrophysiology and developing novel therapeutic strategies for cardiac arrhythmias.
At a Glance: Key Differences
| Feature | This compound | ICA-105574 |
| Primary Mechanism | Slows channel deactivation (closing) | Removes channel inactivation |
| Functional Effect | Increases late/persistent hERG current | Markedly increases peak outward current |
| Potency (EC50) | ~7.9 - 15.0 µM (for slowing deactivation and increasing tail current)[1] | ~0.5 µM (for current potentiation)[2] |
| Binding Site | Intracellular ends of S5 and S6 helices of a single subunit[1][3] | Hydrophobic pocket between two adjacent subunits, involving the S5/pore helix/S6 of one subunit and S6 of another[4][5][6][7] |
| Classification | Type 1 hERG Activator | Type 2 hERG Activator[8] |
Mechanism of Action
The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential. Its unique gating kinetics, characterized by slow activation and deactivation but rapid inactivation, are fundamental to its physiological function. This compound and ICA-105574 modulate these kinetics through distinct mechanisms.
This compound primarily acts by dramatically slowing the rate of hERG channel deactivation[1]. This means that once the channel is open, it remains open for a longer duration before closing, leading to an increased persistent potassium current. It also induces a positive shift in the voltage dependence of inactivation[1]. Molecular dynamics simulations and mutagenesis studies have revealed that this compound binds to a pocket located at the intracellular ends of the S5 and S6 helices of a single hERG subunit[1][3]. This interaction is thought to disrupt the normal interactions between the S5 and S6 domains that are necessary for channel closure[1].
ICA-105574 , in contrast, is a potent and efficacious remover of hERG channel inactivation[2]. It causes a significant positive shift in the voltage-dependence of inactivation, effectively preventing the channel from entering the inactivated state at physiological membrane potentials[4]. This leads to a substantial increase in the peak outward hERG current. Its binding site is located in a hydrophobic pocket formed between two adjacent subunits of the tetrameric channel, involving the S5 helix, pore helix, and S6 helix of one subunit and the S6 helix of the neighboring subunit[4][5][6][7].
Signaling Pathway and Modulation
The following diagram illustrates the gating states of the hERG channel and the points at which this compound and ICA-105574 exert their influence.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative data obtained from whole-cell patch-clamp experiments on cell lines (HEK293 or CHO) stably expressing the hERG channel.
| Parameter | This compound | ICA-105574 | Reference |
| EC50 for slowing deactivation (τdeact) | 7.9 ± 1.0 µM | Not its primary mechanism | [1] |
| EC50 for increasing peak tail current (Itail-peak) | 15.0 ± 1.9 µM | Not its primary mechanism | [1] |
| EC50 for current amplitude potentiation | Not its primary mechanism | 0.5 ± 0.1 µM | [2] |
| Hill Slope (nH) for current potentiation | Not reported | 3.3 ± 0.2 | [2] |
| Shift in voltage dependence of inactivation (ΔV0.5) | Positive shift | > +180 mV (at 2 µM) | [1][4] |
Experimental Protocols
The primary method for characterizing the effects of this compound and ICA-105574 on the hERG channel is the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ionic currents flowing through the hERG channels in the cell membrane of a single cell.
General Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Electrophysiological Recording:
-
A single cell is selected and a glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current across the entire cell membrane.
-
The cell is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
-
Voltage Protocols and Data Acquisition:
-
Specific voltage-clamp protocols are applied to the cell to elicit hERG currents and study the effects of the compounds on different gating processes (activation, deactivation, inactivation). These protocols typically involve a series of depolarizing and repolarizing voltage steps.
-
Currents are recorded before and after the application of the test compound (this compound or ICA-105574) at various concentrations.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude, time constants of activation, deactivation, and inactivation, and the voltage-dependence of these processes. Dose-response curves are generated to calculate EC50 values.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the modulatory effects of compounds like this compound and ICA-105574 on the hERG channel.
Conclusion
This compound and ICA-105574 represent two distinct classes of hERG channel activators with different mechanisms of action, binding sites, and resulting electrophysiological profiles. This compound's primary effect of slowing deactivation makes it a valuable tool for studying the late phase of cardiac repolarization, while ICA-105574's potent removal of inactivation provides a means to investigate the role of peak hERG current. The choice between these two compounds will depend on the specific research question being addressed. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICA-105574 Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICA-105574 interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. rupress.org [rupress.org]
The Untapped Potential of hERG Channel Activation in Oncology: A Comparative Analysis
While direct evidence for the anti-cancer efficacy of the hERG channel activator RPR-260243 in various cell lines remains to be established in publicly available research, a growing body of evidence suggests that targeting the human Ether-à-go-go-Related Gene (hERG) potassium channel could be a promising therapeutic strategy in oncology. This guide provides a comparative analysis of the efficacy of other hERG channel activators in different cancer cell lines, offering a potential parallel for the future investigation of this compound.
Emerging research has identified the aberrant expression of hERG channels in a variety of cancer cells, implicating them in tumor progression.[1][2][3] This has led to the exploration of hERG channel modulators as potential anti-cancer agents. While hERG channel blockers have been investigated for their ability to inhibit cancer cell growth, recent studies have highlighted the surprising anti-tumor effects of hERG channel activators.[4][5][6][7]
This comparison guide will focus on the recently identified hERG activators, SDUY429 and SDUY436, and their demonstrated efficacy in breast cancer cell lines. The data presented here serves as a crucial reference point for researchers and drug development professionals interested in the therapeutic potential of hERG activators like this compound in oncology.
Comparative Efficacy of hERG Activators in Breast Cancer Cell Lines
Recent studies have demonstrated the anti-proliferative, anti-migratory, anti-invasive, and pro-apoptotic effects of the novel hERG activators SDUY429 and SDUY436 in the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive) human breast cancer cell lines.[4][5][7]
Anti-Proliferative Effects
The anti-proliferative activity of SDUY429 and SDUY436 was assessed using the Cell Counting Kit-8 (CCK-8) assay. The results indicate a dose-dependent inhibition of cell proliferation in both cell lines, with a more pronounced effect observed in the MDA-MB-231 cells.[5]
| Compound | Cell Line | Concentration (µM) | Inhibition Rate (%) after 48h |
| SDUY429 | MDA-MB-231 | 50 | > 75% |
| MCF-7 | 50 | 51.3% | |
| SDUY436 | MDA-MB-231 | 50 | > 75% |
| MCF-7 | 50 | 75.8% |
Pro-Apoptotic Effects
The pro-apoptotic effects of SDUY436 were particularly significant in the highly invasive MDA-MB-231 cell line, as determined by apoptosis assays.[4][7]
| Compound | Cell Line | Effect |
| SDUY436 | MDA-MB-231 | Significant pro-apoptotic effects |
| SDUY429 | MDA-MB-231 | Not specified |
| SDUY436 | MCF-7 | Not specified |
| SDUY429 | MCF-7 | Not specified |
Signaling Pathways and Mechanism of Action
The anti-tumor effects of the hERG activators SDUY429 and SDUY436 are mediated through distinct signaling pathways that ultimately lead to the inhibition of cell proliferation, migration, and invasion.
Calcineurin/NFAT Pathway and Cell Cycle Arrest
The anti-proliferative activity of these hERG activators is linked to the activation of the calcineurin pathway through an increase in intracellular calcium ion influx.[4][5] This leads to the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), which in turn upregulates the expression of the cell cycle inhibitor p21Waf/Cip.[4][5]
Caption: hERG activator-induced anti-proliferative signaling pathway.
AKT/GSK3β/β-catenin Pathway and Inhibition of Metastasis
Furthermore, SDUY429 and SDUY436 suppress the migration and invasion of breast cancer cells by downregulating the AKT/GSK3β/β-catenin signaling pathway.[4][5] The reduction in phosphorylated AKT leads to decreased levels of phosphorylated GSK3β, which in turn limits the nuclear localization of β-catenin, a key regulator of cell migration and invasion.[4][5]
Caption: hERG activator-induced anti-metastatic signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of SDUY429 and SDUY436.
Cell Viability Assay (CCK-8)
-
Cell Seeding: MDA-MB-231 and MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of the hERG activators (or vehicle control) for 48 hours.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired duration.
-
Harvesting: Both adherent and floating cells are collected and washed with ice-cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. This is typically a 15-minute incubation in the dark at room temperature.[8]
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[8]
Caption: A generalized workflow for assessing the efficacy of hERG activators.
Conclusion
While the direct anti-cancer effects of this compound are yet to be reported, the significant anti-tumor activity of other hERG channel activators in preclinical models provides a strong rationale for investigating this compound and similar compounds in various cancer cell lines. The comparative data presented here for SDUY429 and SDUY436 in breast cancer cell lines offers valuable insights into the potential efficacy and mechanisms of action for this emerging class of anti-cancer agents. Further research is warranted to explore the full therapeutic potential of hERG channel activation in oncology.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Eag and HERG potassium channels as novel therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HERG channel and cancer: A mechanistic review of carcinogenic processes and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hERG activators exhibit antitumor effects in breast cancer through calcineurin and β-catenin-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hERG activators exhibit antitumor effects in breast cancer through calcineurin and β-catenin-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium channel activation inhibits proliferation of breast cancer cells by activating a senescence program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | hERG activators exhibit antitumor effects in breast cancer through calcineurin and β-catenin-mediated signaling pathways [frontiersin.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
RPR-260243: A Comparative Analysis of its Selectivity Profile Against Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of RPR-260243 on key cardiac ion channels. The information is intended to assist researchers and drug development professionals in evaluating its potential as a selective modulator of cardiac activity.
Summary of Cardiac Ion Channel Selectivity
This compound is primarily characterized as a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This current plays a crucial role in the repolarization phase of the cardiac action potential. The principal mechanisms of this compound on hERG channels are a significant slowing of the deactivation process and a positive shift in the voltage dependence of inactivation.
| Ion Channel | Gene | Current | Known Effect of this compound | Potency (EC50/IC50) |
| hERG | KCNH2 | IKr | Activator: Slows deactivation and shifts voltage dependence of inactivation. | ~1 µM (for slowing of deactivation) |
| Nav1.5 | SCN5A | INa | Reported to have little to no effect. | No quantitative data available. |
| Cav1.2 | CACNA1C | ICa-L | Reported to have little to no effect. | No quantitative data available. |
Experimental Protocols
The data on this compound's activity is primarily derived from electrophysiological studies using the whole-cell patch-clamp technique on heterologous expression systems (e.g., HEK-293 cells or Xenopus oocytes) stably transfected with the gene encoding the specific ion channel.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the cell membrane of a single cell.
1. Cell Preparation:
-
Cells expressing the target ion channel (hERG, Nav1.5, or Cav1.2) are cultured to an appropriate confluency.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator.
-
The micropipette is pressed against the cell membrane to form a high-resistance seal (GΩ seal).
-
A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
3. Voltage-Clamp Protocols:
-
hERG (IKr):
-
Holding Potential: -80 mV.
-
Depolarization Step: A depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels.
-
Repolarization Step: A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large tail current as channels recover from inactivation before deactivating. The rate of decay of this tail current is measured to assess deactivation kinetics.
-
Data Analysis: The effect of this compound is quantified by measuring the slowing of the tail current deactivation and any shift in the voltage-dependence of inactivation.
-
-
Nav1.5 (INa):
-
Holding Potential: -120 mV to ensure channels are in a resting state.
-
Depolarization Step: A series of brief (e.g., 20 ms) depolarizing pulses to various potentials (e.g., from -90 mV to +40 mV) to elicit the peak inward sodium current.
-
Data Analysis: The peak current amplitude at each voltage step is measured to construct a current-voltage (I-V) relationship. Any change in the peak current amplitude or a shift in the I-V curve in the presence of the compound would indicate an effect.
-
-
Cav1.2 (ICa-L):
-
Holding Potential: -80 mV (with a prepulse to ~-40 mV to inactivate sodium channels).
-
Depolarization Step: A series of longer depolarizing pulses (e.g., 200 ms) to various potentials (e.g., from -50 mV to +50 mV) to elicit the inward calcium current.
-
Data Analysis: The peak inward current is measured at each voltage step to generate an I-V curve. Changes in the peak current or shifts in the I-V relationship are assessed.
-
Visualizations
Cardiac Action Potential Pathway
Caption: Role of Key Cardiac Ion Channels in the Ventricular Action Potential.
Experimental Workflow for Cardiac Ion Channel Screening
Caption: Workflow for Assessing Compound Selectivity on Cardiac Ion Channels.
RPR-260243: A Comparative Guide to its Effects on hERG Potassium Channels
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RPR-260243's performance with other alternatives, supported by experimental data from published findings. The information is presented to facilitate the replication of these findings and to offer a clear understanding of this compound's mechanism of action.
This compound is a notable activator of the human Ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac action potential repolarization.[1][2] Its primary mechanism of action involves a dual effect on the hERG channel: it significantly slows the rate of channel deactivation and shifts the voltage dependence of inactivation to more positive potentials.[2][3][4] This modulation of hERG channel gating leads to an increase in the overall current, which has therapeutic potential for conditions like Long QT Syndrome (LQTS), a disorder associated with ventricular arrhythmia and sudden death.[1][2]
Comparative Efficacy and Potency
This compound is classified as a type 1 hERG activator.[3] Its effects are concentration-dependent, with key parameters quantified in several studies. The half-maximal effective concentration (EC50) for its effect on slowing deactivation and enhancing tail current has been determined in various experimental settings.
| Parameter | Cell Type | Experimental Condition | EC50 Value (µM) | Reference |
| Slowing of deactivation (τdeact) | Xenopus oocytes expressing WT hERG1a | -60 mV | 7.9 ± 1.0 | [4] |
| Peak tail current (Itail-peak) | Xenopus oocytes expressing WT hERG1a | 15.0 ± 1.9 | [4] | |
| Peak current (Ipeak) | Xenopus oocytes expressing WT hERG1a | 8.2 ± 1.0 | [4] | |
| V0.5 of deactivation for WT channels | Xenopus oocytes expressing WT hERG1a | 8 | [4] |
This compound's effects have been compared to other hERG channel modulators, such as the type 2 activator PD-118057. While both enhance hERG current, their mechanisms differ. This compound primarily slows deactivation, whereas PD-118057 predominantly reduces channel inactivation by shifting its voltage dependence to more depolarized potentials without affecting activation or deactivation properties.[3]
Experimental Protocols
The following methodologies are commonly employed to study the effects of this compound on hERG channels.
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used to characterize the electrophysiological properties of ion channels expressed in oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired hERG channel subunits.
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Solutions: The standard bathing solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES (pH 7.5).
-
Voltage Protocols: Various voltage protocols are applied to elicit and measure specific aspects of channel gating, such as activation, inactivation, and deactivation. For instance, to measure the rate of deactivation, a depolarizing pulse to activate the channels is followed by a repolarizing step to various negative potentials to observe the closing of the channels (tail currents).[4]
Whole-Cell Patch Clamp in Mammalian Cells (e.g., HEK293 cells)
This technique allows for the recording of ionic currents from a single cell.
-
Cell Culture: HEK293 cells are transiently or stably transfected with plasmids encoding the hERG channel.
-
Recording: A glass micropipette with a fire-polished tip is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the whole cell.
-
Solutions: The extracellular solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4). The intracellular solution contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).
-
Voltage Protocols: Similar to TEVC, specific voltage protocols are used to study the effects of this compound on different gating parameters of the hERG channel.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of hERG channel activation and the experimental workflow for studying this compound's effects.
Caption: hERG channel gating and the modulatory effects of this compound.
Caption: Workflow for electrophysiological analysis of this compound's effects.
Molecular Basis of Action
Studies involving mutagenesis and molecular modeling have identified a putative binding site for this compound at the interface between the voltage sensor and the pore domain of the hERG channel.[3] Specifically, residues in the S4-S5 linker and the cytoplasmic ends of the S5 and S6 domains are crucial for its effects on deactivation and inactivation.[2] All-atom molecular dynamics simulations suggest that this compound binds to a pocket at the intracellular ends of helices S5 and S6 of a single subunit.[5][6] The slowing of deactivation by this compound is proportional to the number of wild-type subunits in a tetrameric channel, with four subunits required for the maximal effect.[7] In contrast, a single wild-type subunit is sufficient for a half-maximal shift in the voltage dependence of inactivation.[7] This suggests distinct mechanisms for the allosteric modulation of deactivation and inactivation by this compound.[7]
Therapeutic Implications and Future Directions
The ability of this compound to enhance the protective IKr current, particularly early in the refractory period, has shown anti-arrhythmic benefits in preclinical models.[8][9] For instance, in zebrafish hearts with dofetilide-induced arrhythmia, this compound was able to restore a normal rhythm.[4][6][8][9] Furthermore, it has demonstrated the potential to rescue the function of certain LQTS-causing hERG mutations, such as R56Q, by restoring the attenuated early transient hERG channel currents.[6][10] These findings highlight the potential of targeted hERG channel activation as a therapeutic strategy for specific forms of cardiac arrhythmia. Further research may focus on designing more potent and selective hERG activators based on the detailed molecular understanding of this compound's interaction with the channel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 7. Concatenated hERG1 tetramers reveal stoichiometry of altered channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
A Comparative Guide to RPR-260243 and Other hERG Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human ether-à-go-go-related gene (hERG) potassium channel activator RPR-260243 and other notable hERG activators. While direct structural analogs of this compound with publicly available hERG activity data are not readily found in the reviewed literature, this guide will compare this compound to other well-characterized hERG activators with different chemical scaffolds to provide a valuable context for researchers in the field of cardiac safety and drug discovery.
Introduction to hERG Activators
The hERG potassium channel is a critical component in cardiac repolarization.[1] Blockade of this channel can lead to acquired long QT syndrome, a condition that increases the risk of life-threatening cardiac arrhythmias.[2] Conversely, activators of the hERG channel have therapeutic potential for treating inherited long QT syndrome.[3] These activators work through various mechanisms to increase the outward potassium current through the hERG channel, thereby shortening the action potential duration.
This compound is a potent and well-studied hERG channel activator.[4] Its primary mechanism of action is the profound slowing of the channel's deactivation kinetics, with a secondary effect of attenuating inactivation. This guide will delve into the specifics of this compound's activity and compare it with other known hERG activators.
Comparative Analysis of hERG Activators
While specific data on direct structural analogs of this compound is scarce in the public domain, a comparison with other classes of hERG activators can provide valuable insights into the structure-activity relationships and mechanistic diversity of these compounds.
Table 1: hERG Activity of this compound
| Compound | Mechanism of Action | Key Electrophysiological Effects | EC₅₀ (Deactivation) | EC₅₀ (Peak Tail Current) | Cell Type | Reference |
| This compound | Type 1 Activator | Slows deactivation, Attenuates inactivation | ~1-10 µM | ~10-30 µM | HEK293, CHO, Xenopus oocytes | [4][5] |
Table 2: Comparison with Other hERG Activators (Different Scaffolds)
| Compound | Structural Class | Primary Mechanism of Action | Key Electrophysiological Effects | EC₅₀ | Cell Type | Reference |
| This compound | Piperidine derivative | Slows deactivation | Profoundly slows deactivation kinetics, attenuates inactivation | ~1-10 µM (deactivation) | HEK293, CHO, Xenopus oocytes | [4][5] |
| PD-118057 | Phenylamino-benzoic acid derivative | Attenuates inactivation | Shifts the voltage dependence of inactivation to more positive potentials | ~3 µM | HEK293 | [3] |
| NS1643 | Benzimidazolone derivative | Attenuates inactivation | Shifts the voltage dependence of inactivation to more positive potentials | ~10 µM | HEK293 | [3] |
| ICA-105574 | Dihydro-1,4-benzoxazine derivative | Attenuates inactivation | Potently attenuates inactivation | ~0.3 µM | CHO | [3] |
Experimental Protocols
The "gold standard" for assessing hERG channel activity is the whole-cell patch-clamp electrophysiology technique.[6] This method allows for the direct measurement of ion currents across the cell membrane in response to a controlled voltage protocol.
Whole-Cell Patch-Clamp Protocol for hERG Activation
1. Cell Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG1a isoform are cultured under standard conditions.[7]
-
On the day of the experiment, cells are dissociated into a single-cell suspension.[7]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[9]
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[7]
-
Recordings are typically conducted at physiological or near-physiological temperatures (35-37°C).[9]
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total membrane current.[6]
-
Series resistance is compensated to minimize voltage errors.[7]
4. Voltage-Clamp Protocol:
-
A specific voltage protocol is applied to the cell to elicit and measure hERG currents. A typical protocol to assess activation and deactivation includes:
-
The effect of the test compound is assessed by comparing the current characteristics before and after its application.[8]
5. Data Analysis:
-
The amplitude of the peak tail current is measured as an indicator of the number of open channels.[8]
-
The time course of the tail current decay is fitted with an exponential function to determine the deactivation time constant (τ).[4]
-
Concentration-response curves are generated to determine the EC₅₀ values for the effects on deactivation and current amplitude.[5]
Visualizations
hERG Channel Gating and the Action of this compound
References
- 1. Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG Activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of RPR-260243: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides essential guidance on the proper disposal procedures for RPR-260243, a quinoline oxo-propyl piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical classes—quinolines and piperidines—and general best practices for hazardous waste management.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to assume it may possess hazards associated with quinoline and piperidine compounds, which can include toxicity, environmental persistence, and potential for skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.[4]
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
Summary of Potential Hazards
The following table summarizes the potential hazards associated with the chemical classes of this compound. This information is based on general knowledge of quinoline and piperidine derivatives and should be treated as a conservative estimate of the risks.
| Hazard Category | Potential Risks Associated with Quinoline & Piperidine Derivatives | Citations |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [3][4][6] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | [3][5][6] |
| Eye Damage/Irritation | Can cause serious eye irritation or damage. | [3][6] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | [1][2][6] |
| Combustibility | May be combustible at high temperatures. | [2][7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general framework for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste.[8]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department to prevent potentially hazardous reactions.[5]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]
-
The container must be kept securely sealed except when adding waste.[10][11]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Include the date when waste was first added to the container.[12]
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8]
-
The storage area should be cool, well-ventilated, and away from sources of heat or ignition.[5]
-
Ensure secondary containment is used for liquid waste to prevent the spread of potential spills.[11]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or dry earth.[1][2]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
DO NOT wash spills down the sewer.[2]
6. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][8]
-
Provide the disposal contractor with all available information regarding the nature of the waste.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling RPR-260243
This guide provides immediate and essential safety, handling, and disposal information for RPR-260243, a novel activator of hERG potassium channels.[1][2] The information presented here is intended for researchers, scientists, and drug development professionals.
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Although it is not currently classified as a hazardous substance or mixture, it should be handled with caution, adhering to standard laboratory safety practices.[3]
Hazard Identification and First Aid
While this compound is not classified as hazardous, it is crucial to be prepared for potential exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, consult a doctor.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with water or shower.[3] |
| Eye Contact | Rinse eyes thoroughly with plenty of water. Remove contact lenses if present and easy to do so.[3] |
| Ingestion | Rinse mouth and then drink plenty of water (at most two glasses). If feeling unwell, consult a doctor.[3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling compounds with incomplete toxicological data.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved respirator is recommended. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid generating dust.[3]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Refer to the product label for recommended storage temperature.
Spill and Disposal Procedures
In the event of a spill, follow these steps to ensure safe cleanup and containment.
Spill Response:
-
Evacuate the immediate area.[3]
-
Wear appropriate PPE as outlined above.
-
For dry spills, carefully sweep or scoop up the material, avoiding dust generation.[3]
-
Place the spilled material into a suitable container for disposal.
-
Clean the affected area thoroughly.
-
Cover drains to prevent the material from entering them.[3]
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Leave chemicals in their original containers whenever possible.
Experimental Workflow for Handling this compound
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
